(RS)-AMPA monohydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFISYNCCKQHIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(RS)-AMPA monohydrate chemical structure and properties
This technical guide provides a comprehensive overview of (RS)-AMPA monohydrate, a pivotal research tool in the field of neuroscience. It is intended for researchers, scientists, and professionals involved in drug development and neuropharmacological studies. This document details the chemical structure, physicochemical properties, and biological activity of this compound, along with experimental protocols and signaling pathway diagrams.
Chemical Structure and Properties
(RS)-AMPA, or (±)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a synthetic glutamate (B1630785) analog. The "RS" designation indicates that it is a racemic mixture of its (R) and (S) enantiomers. The biologically active form is the (S)-enantiomer.[1][2] The monohydrate form incorporates one molecule of water per molecule of AMPA.
Chemical Structure:
Physicochemical Properties of (RS)-AMPA:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₄ | [1][3] |
| Molecular Weight | 186.17 g/mol | [1][3] |
| CAS Number | 77521-29-0 | [1][3][4] |
| Appearance | Solid | [2] |
| Purity | ≥99% (HPLC) | [3] |
| Solubility | Soluble to 10 mM in water with gentle warming. | [2][3] |
| Storage | Store at room temperature. | [3] |
| InChI Key | UUDAMDVQRQNNHZ-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(CC(N)C(O)=O)C(O)=NO1 | [3] |
Biological Activity and Mechanism of Action
(RS)-AMPA is a potent and selective agonist for the AMPA receptor (AMPAR), a subtype of ionotropic glutamate receptors in the central nervous system.[3][4][5][6] AMPA receptors mediate the majority of fast excitatory synaptic transmission in the brain. Unlike the endogenous ligand glutamate, (RS)-AMPA is highly selective for AMPA receptors and does not significantly interact with kainate or NMDA receptors.[4][5][6] This selectivity makes it an invaluable tool for isolating and studying AMPA receptor function.
Upon binding to the AMPA receptor, (RS)-AMPA induces a conformational change that opens the receptor's ion channel, leading to an influx of sodium ions and, in some cases, calcium ions, into the neuron. This influx of positive ions causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).[5] The magnitude of this depolarization is dose-dependent.[4][5]
Signaling Pathway of AMPA Receptor Activation:
The following diagram illustrates the canonical signaling pathway initiated by the binding of an agonist like (RS)-AMPA to the AMPA receptor.
References
- 1. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (RS)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
(RS)-AMPA Monohydrate: A Technical Guide to its Function in Excitatory Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-AMPA monohydrate is a potent and selective synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system (CNS). As a glutamate (B1630785) analogue, it selectively activates AMPA receptors without significantly interacting with kainate or N-methyl-D-aspartate (NMDA) receptors.[1] This selectivity makes this compound an invaluable tool for elucidating the physiological and pathological roles of AMPA receptors, particularly in the context of synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the function of this compound, including its pharmacological properties, its role in signaling pathways, and detailed protocols for its application in key experimental paradigms.
Data Presentation
The following tables summarize the quantitative data for (RS)-AMPA, providing insights into its potency and binding affinity. It is important to note that (RS)-AMPA is a racemic mixture, and the (S)-enantiomer is the active form.
| Parameter | Value | Species | Tissue/Cell Type | Assay Conditions | Reference |
| EC50 | 11 µM | Rat | CA1 Pyramidal Neurons | Whole-cell patch clamp | [2] |
| 17 µM | Rat | Cultured Cortical Neurons | Electrophysiological recordings | [3] | |
| 11 µM | Rat | Cultured Spinal Cord Neurons | Electrophysiological recordings | [3] | |
| 3.5 µM ((S)-AMPA) | Rat | Cortical Slices | Electrophysiological recordings | [4] | |
| IC50 | 0.04 µM ((S)-AMPA) | Rat | Brain Membranes | [3H]AMPA binding | [4] |
| 1.8 µM (Thio-AMPA) | Rat | Brain Membranes | [3H]AMPA binding | [4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that are fundamental to synaptic plasticity. The initial influx of sodium ions leads to depolarization of the postsynaptic membrane. This depolarization can relieve the magnesium block of NMDA receptors, allowing for calcium influx and the activation of downstream signaling molecules such as Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA).[5][6][7][[“]] These kinases play crucial roles in the trafficking and phosphorylation of AMPA receptors, ultimately modulating synaptic strength.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording AMPA receptor-mediated currents in cultured neurons or acute brain slices.
Materials:
-
This compound stock solution (10 mM in water)
-
Artificial cerebrospinal fluid (aCSF) or external bath solution
-
Internal pipette solution
-
Patch pipettes (3-7 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
Procedure:
-
Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with aCSF.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a gigaseal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Apply this compound at various concentrations (e.g., 1-100 µM) to the bath or locally via a puff pipette to evoke inward currents.[2]
-
Record the currents using the amplifier and acquisition software.
-
To isolate AMPA receptor-mediated currents, other synaptic inputs can be blocked using antagonists for NMDA receptors (e.g., AP5) and GABAA receptors (e.g., bicuculline).
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound to AMPA receptors in brain tissue homogenates.
Materials:
-
[3H]-(S)-AMPA (radioligand)
-
This compound (unlabeled competitor)
-
Brain tissue (e.g., cortex, hippocampus)
-
Homogenization buffer
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a membrane fraction from the brain tissue by homogenization and centrifugation.
-
Resuspend the membrane pellet in the assay buffer.
-
In a series of tubes, add a fixed concentration of [3H]-(S)-AMPA.
-
Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of (RS)-AMPA and calculate the Ki value.
Calcium Imaging
This protocol is for visualizing changes in intracellular calcium concentration in response to this compound application in cultured neurons.
Materials:
-
This compound stock solution
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Cultured neurons on coverslips
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope with an appropriate filter set and camera
Procedure:
-
Load the cultured neurons with a calcium indicator dye by incubating them in a solution containing the dye.
-
Wash the cells to remove excess dye.
-
Place the coverslip in an imaging chamber on the microscope stage and perfuse with imaging buffer.
-
Acquire a baseline fluorescence signal.
-
Apply this compound to the bath.
-
Continuously record the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
To ensure the observed calcium influx is through AMPA receptors, experiments can be repeated in the presence of AMPA receptor antagonists (e.g., NBQX) or in a calcium-free external solution.
Long-Term Potentiation (LTP) Induction
This protocol describes a general method for inducing LTP in hippocampal slices using high-frequency stimulation (HFS) in the presence of this compound to study its effects on synaptic plasticity.
Materials:
-
This compound
-
Hippocampal slices
-
aCSF
-
Stimulating and recording electrodes
-
Electrophysiology setup
Procedure:
-
Prepare hippocampal slices and allow them to recover in an interface or submerged chamber with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second). (RS)-AMPA can be applied before or during the HFS to modulate the induction or expression of LTP.
-
Continue to record fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
A sustained increase in the fEPSP slope or amplitude indicates the successful induction of LTP.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the multifaceted roles of AMPA receptors in excitatory neurotransmission. Its selectivity allows for the precise dissection of AMPA receptor function in complex neuronal circuits. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of synaptic function, plasticity, and the development of novel therapeutics for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
- 3. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKA phosphorylation of AMPA receptor subunits controls synaptic trafficking underlying plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Long-Term Potentiation: From CaMKII to AMPA Receptor Trafficking | Annual Reviews [annualreviews.org]
- 8. consensus.app [consensus.app]
(RS)-AMPA Monohydrate vs. Endogenous Glutamate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (RS)-AMPA monohydrate, a synthetic agonist, and endogenous glutamate (B1630785), the principal excitatory neurotransmitter in the mammalian central nervous system. Both ligands act on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast synaptic transmission, but exhibit distinct pharmacological and kinetic profiles. Understanding these differences is crucial for designing and interpreting experiments in neuroscience and for the development of novel therapeutics targeting the glutamatergic system.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), activating several types of ionotropic and metabotropic receptors.[1] Among the ionotropic receptors, the AMPA receptor (AMPAR) is responsible for the majority of fast excitatory neurotransmission.[2][3] Its activation by glutamate leads to a rapid influx of sodium ions, depolarizing the postsynaptic membrane and propagating neuronal signals. This process is fundamental to synaptic plasticity, the cellular basis for learning and memory.[4]
(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a potent and selective synthetic agonist that was instrumental in defining this class of glutamate receptors, which now bear its name. While both glutamate and AMPA are considered full agonists at the AMPAR, they induce distinct conformational changes in the receptor, leading to significant differences in binding affinity, channel gating kinetics, and desensitization profiles. These differences make (RS)-AMPA a powerful pharmacological tool to probe AMPAR function in a manner distinct from its natural ligand.
Comparative Pharmacodynamics
The interaction of an agonist with a receptor is characterized by its binding affinity (how tightly it binds), potency (the concentration required to elicit a response), and the kinetics of the response (activation, deactivation, and desensitization).
Binding Affinity and Potency
While both glutamate and AMPA are full agonists, studies have shown that their potencies can differ. The potency of an agonist, often measured as the half-maximal effective concentration (EC50), can be influenced by the specific subunit composition of the AMPA receptor tetramer (composed of GluA1-4 subunits) and the presence of auxiliary proteins like transmembrane AMPA receptor regulatory proteins (TARPs).[2][5]
Radioligand binding assays are used to determine the binding affinity (Kd or Ki) of ligands. These studies have revealed that AMPA receptors can exist in high- and low-affinity states.[6] Recombinantly expressed receptors often show high affinity, while native brain receptors are predominantly of the low-affinity type.[6]
Table 1: Comparative Quantitative Data for Glutamate and (RS)-AMPA at AMPA Receptors
| Parameter | Endogenous Glutamate | (RS)-AMPA | Receptor Type / Conditions | Reference |
| Potency (EC50) | ~1200 µM (Function-to-binding ratio) | ~5000 µM (Function-to-binding ratio) | Wildtype GluA3 | [7] |
| Potency (EC50) | 1-18 µM (Equilibrium desensitization) | N/A | Homomeric GluR1-4 | [6] |
| Binding Affinity (Ki) | ~30 µM (Low-affinity) | N/A | Brain receptors | [6] |
| Binding Affinity (Ki) | 0.5-2 µM (High-affinity) | N/A | Recombinant GluR1-4 | [6] |
Note: Direct comparative Ki values for (RS)-AMPA under identical conditions are less commonly reported as it is often the radioligand itself. Values can vary significantly based on experimental conditions, receptor subunit composition, and the presence of modulators.
Receptor Kinetics
The most striking differences between glutamate and AMPA lie in the kinetics of the currents they evoke. These kinetics are critical for shaping the synaptic response.
-
Activation: This is the process of the channel opening upon agonist binding. AMPA receptors activate on a sub-millisecond timescale in response to glutamate.
-
Deactivation: This refers to the channel closing upon removal of the agonist. The rate of deactivation is strongly dependent on the agonist. Currents activated by more potent agonists, like AMPA, tend to have slower deactivation time constants compared to glutamate.[8]
-
Desensitization: In the continued presence of an agonist, AMPA receptors enter a closed, desensitized state where they are refractory to opening.[9] This process is rapid and extensive for glutamate.[10] Interestingly, while the rates of entry into desensitization are often similar for different full agonists, the recovery from desensitization varies substantially. Recovery is fastest for glutamate and slower for more potent agonists like AMPA.[8]
Table 2: Comparative Receptor Kinetics for Glutamate and (RS)-AMPA
| Kinetic Parameter | Endogenous Glutamate | (RS)-AMPA | General Observation | Reference |
| Deactivation | Faster | Slower | Deactivation slows with increasing agonist potency. | [8] |
| Desensitization Entry | Rapid (~ms) | Rapid (~ms) | Rate of entry is not significantly influenced by agonist potency. | [8] |
| Recovery from Desensitization | Fastest | Slower | Speed of recovery decreases with increasing agonist potency. | [8] |
Signaling Pathways
Activation of AMPA receptors by either glutamate or (RS)-AMPA initiates a canonical signaling cascade. The primary event is the influx of cations (predominantly Na+), leading to depolarization of the postsynaptic membrane. If the depolarization is sufficient, it can relieve the Mg2+ block of NMDA receptors, allowing Ca2+ influx and triggering downstream signaling cascades essential for synaptic plasticity, such as Long-Term Potentiation (LTP).[4] The Ca2+ influx activates enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC), which phosphorylate AMPAR subunits (e.g., S831 on GluA1) and other proteins, leading to an increase in the number and conductance of synaptic AMPA receptors.[4]
Caption: AMPA receptor activation and downstream signaling cascade leading to LTP.
Experimental Protocols
Distinguishing the effects of (RS)-AMPA and glutamate relies on precise experimental methodologies, primarily radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay Protocol (Competition)
This assay measures the affinity of a test compound (e.g., glutamate) by its ability to compete with a radiolabeled ligand (e.g., [3H]AMPA) for binding to the receptor.[11][12]
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing AMPARs in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an assay buffer. Determine the protein concentration.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled competing compound (the "test" ligand, e.g., glutamate).[12][13]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or on ice) to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter. The membranes and bound ligand are trapped on the filter.[13]
-
Detection: Wash the filters with ice-cold buffer to remove non-specific binding. Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This technique allows for the direct measurement of ion currents flowing through AMPA receptors in response to agonist application with high temporal resolution.[14][15]
Methodology:
-
Cell Preparation: Prepare acute brain slices or use cultured neurons/HEK cells expressing AMPARs. Place the preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).[14]
-
Pipette & Giga-seal Formation: Fabricate a glass micropipette (filled with an internal solution) and, under visual control, carefully approach a target cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the entire cell.
-
Agonist Application: Use a fast perfusion system to apply a precise concentration of the agonist (glutamate or AMPA) for a defined duration (e.g., 1-100 ms).[10] This is critical for accurately measuring rapid kinetics like activation and desensitization.
-
Data Recording: Hold the cell at a specific voltage (e.g., -60 mV) and record the resulting ion currents using a specialized amplifier.
-
Data Analysis: Measure key parameters from the recorded current traces: peak amplitude, activation rate (rise time), deactivation rate (decay after brief pulse), and desensitization rate (decay during prolonged application).
Comparative Summary and Applications
The distinct properties of (RS)-AMPA and glutamate dictate their applications in research.
-
Endogenous Glutamate: As the natural neurotransmitter, glutamate is used to study the physiological response of AMPA receptors. Its rapid kinetics (fast deactivation, fast recovery from desensitization) are essential for maintaining the high fidelity of synaptic transmission.[8] Experiments using glutamate provide a baseline for understanding normal synaptic function.
-
This compound: As a synthetic tool, AMPA is invaluable for several reasons. Its slower deactivation and recovery kinetics can be used to isolate and study the desensitized state of the receptor in more detail.[8] Because it is not subject to uptake by glutamate transporters, it can provide a more stable and controlled agonist concentration in the synaptic cleft during experiments, which is useful for dose-response studies and pharmacological characterization.
Caption: Key distinguishing features of Glutamate and (RS)-AMPA.
Conclusion
While both this compound and endogenous glutamate serve as full agonists for the AMPA receptor, they are not interchangeable from a pharmacological or kinetic standpoint. Glutamate drives the fast, dynamic signaling required for normal brain function, characterized by rapid activation, deactivation, and recovery from desensitization. (RS)-AMPA, with its distinct kinetic signature—particularly slower deactivation and recovery—provides an essential tool for researchers to dissect the molecular mechanisms of AMPA receptor gating, pharmacology, and its role in synaptic plasticity. A thorough understanding of these differences is paramount for drug development professionals and scientists aiming to modulate glutamatergic neurotransmission.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Challenges for and current status of research into positive modulators of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 15. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-AMPA Monohydrate: A Comprehensive Technical Guide for Neuroscientific Research
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate , commonly known as (RS)-AMPA monohydrate, is a pivotal pharmacological tool in the field of neuroscience. As a potent and selective agonist for the AMPA-type ionotropic glutamate (B1630785) receptors, it plays a crucial role in mimicking the effects of the endogenous neurotransmitter glutamate at these specific receptors. This guide provides an in-depth overview of its chemical properties, pharmacological actions, and experimental applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a racemic mixture containing both the active (S)-enantiomer and the inactive (R)-enantiomer. It is a synthetic compound that has become indispensable for the selective activation of AMPA receptors, thereby enabling the detailed study of their function in synaptic transmission and plasticity.
| Property | Value | Citation(s) |
| CAS Number | 76463-67-7 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₄ · H₂O | [4] |
| Molecular Weight | 204.19 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 10 mM with gentle warming) | [5] |
Note: The molecular weight is calculated based on the anhydrous molecular weight of 186.17 g/mol plus the molecular weight of one water molecule (18.02 g/mol ).
Pharmacological Data
This compound is a selective agonist at AMPA receptors, with little to no activity at other glutamate receptor subtypes such as NMDA and kainate receptors. The following table summarizes key pharmacological data.
| Parameter | Value | Cell Type/Preparation | Citation(s) |
| EC₅₀ | 11 µM | Cultured rat spinal cord neurons | [6] |
| EC₅₀ | 17 µM | Cultured rat cortical neurons | [6] |
Signaling Pathways of AMPA Receptor Activation
Activation of AMPA receptors by this compound initiates a cascade of intracellular events that are fundamental to neuronal function. The primary and most well-understood pathway involves the influx of cations, leading to postsynaptic depolarization. However, AMPA receptors also engage in metabotropic-like signaling.
Canonical Ionotropic Signaling
The binding of (RS)-AMPA to the receptor triggers a conformational change that opens the ion channel, leading to a rapid influx of Na⁺ ions and, for certain subunit compositions, Ca²⁺ ions. This results in the depolarization of the postsynaptic membrane, a key event in excitatory postsynaptic potential (EPSP) generation.
Non-canonical Metabotropic Signaling
Recent evidence has shown that AMPA receptors can also initiate intracellular signaling cascades independent of their ion channel function. One such pathway involves the interaction with the Src-family tyrosine kinase, Lyn. This interaction leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).[1]
Experimental Protocols
Induction of Chemical Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes a method for inducing a form of synaptic plasticity known as chemical LTP in acute hippocampal slices using this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Incubation chamber
-
Recording chamber with perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)
Methodology:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Obtain a baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
To induce chemical LTP, switch the perfusion to aCSF containing a high concentration of this compound (e.g., 50-100 µM) for a short duration (e.g., 1-2 minutes).
-
Wash out the this compound by perfusing with standard aCSF.
-
Continue to record fEPSPs for at least 30-60 minutes post-washout to observe the potentiation of the synaptic response.
Whole-Cell Patch-Clamp Recording of AMPA-Mediated Currents in Cultured Neurons
This protocol outlines the procedure for recording AMPA receptor-mediated currents from cultured neurons.
Materials:
-
This compound
-
Cultured neurons (e.g., cortical or hippocampal)
-
External recording solution
-
Internal patch pipette solution
-
Patch-clamp electrophysiology setup
Methodology:
-
Prepare a stock solution of this compound in water.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply this compound at a known concentration (e.g., 10 µM) to the neuron using a fast-application system.
-
Record the inward current mediated by the activation of AMPA receptors.
-
Wash out the agonist and allow the cell to recover before subsequent applications.
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving this compound.
Electrophysiological Characterization of AMPA Receptor Agonism
This workflow demonstrates the process of characterizing the effect of (RS)-AMPA on neuronal activity.
Investigating AMPA Receptor Trafficking in Synaptic Plasticity
This workflow illustrates an experiment designed to study the role of AMPA receptor trafficking in LTP, which can be induced by (RS)-AMPA.
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-AMPA Monohydrate Enantiomers: A Technical Guide to Stereospecific Activity at the AMPA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, commonly known as (RS)-AMPA monohydrate, is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptor. As a racemic mixture, its biological activity is almost exclusively attributed to one of its stereoisomers, the (S)-enantiomer. This technical guide provides an in-depth analysis of the enantiomers of (RS)-AMPA, detailing their distinct biological activities, the underlying signaling pathways, and comprehensive experimental protocols for their separation and characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research setting.
Introduction to (RS)-AMPA and its Enantiomers
The AMPA receptor (AMPAR) is a ligand-gated ion channel that mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Its activation by the endogenous neurotransmitter glutamate is fundamental to synaptic plasticity, learning, and memory.[1] (RS)-AMPA is a prototypical and defining agonist for this receptor class, used extensively in neuroscience research to probe AMPAR function.[2]
(RS)-AMPA is a chiral molecule and exists as a pair of enantiomers:
-
(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA or L-AMPA)
-
(R)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((R)-AMPA or D-AMPA)
The glutamatergic system exhibits a high degree of stereospecificity. Consequently, the pharmacological activity of (RS)-AMPA is not divided equally between its enantiomers. The agonist activity resides almost entirely in the (S)-form, while the (R)-form is considered largely inactive.[3]
Quantitative Analysis of Enantiomeric Activity
The differential activity of the (S) and (R) enantiomers of AMPA has been quantified through various assays, including receptor binding and functional electrophysiological recordings. The (S)-enantiomer demonstrates significantly higher potency as both a binder and an activator of the AMPA receptor.
Table 1: Receptor Binding Affinity of AMPA Enantiomers
| Compound | Assay Description | IC50 (µM) | Reference |
| (S)-AMPA | Displacement of racemic [³H]AMPA from rat brain synaptic membranes | 0.6 | [3] |
| (R)-AMPA | Displacement of racemic [³H]AMPA from rat brain synaptic membranes | 4.8 | [3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity.
Table 2: Functional Potency of AMPA Enantiomers and Racemate
| Compound | Assay Description | EC50 (µM) | Reference |
| (S)-AMPA | Functional activity on AMPA receptors | 3.5 | [4] |
| (RS)-AMPA | Electrophysiological recording in cultured rat spinal cord neurons | 11 | [5] |
| (RS)-AMPA | Electrophysiological recording in cultured rat cortical neurons | 17 | [5] |
EC50: Half-maximal effective concentration. A lower value indicates higher agonist potency.
Mechanism of Action and Signaling Pathways
(S)-AMPA binding to the ligand-binding domain of the AMPA receptor induces a conformational change that opens the associated ion channel. This allows the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the subunit composition), leading to depolarization of the postsynaptic membrane.
Caption: Canonical signaling pathway of AMPA receptor activation.
Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. Stimulation of the receptor can lead to the activation of the Src-family tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).
Caption: AMPAR-mediated activation of the Lyn-MAPK signaling cascade.
Experimental Protocols
Separation of (RS)-AMPA Enantiomers
The separation of (S)-AMPA and (R)-AMPA from the racemic mixture is crucial for studying their individual properties. While chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation, enzymatic resolution offers a highly specific alternative.[6][7]
Protocol: Enzymatic Resolution of (RS)-AMPA [3]
This protocol is based on the kinetic resolution of the N-acetylated 3-methoxy derivative of (RS)-AMPA using immobilized aminoacylase (B1246476). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-form), allowing for its separation from the unreacted D-enantiomer ((R)-form).
-
Synthesis of Precursor: Synthesize the N-acetylated 3-methoxy derivative of (RS)-AMPA.
-
Immobilization of Enzyme: Prepare a column or reactor with immobilized aminoacylase.
-
Enzymatic Reaction:
-
Dissolve the racemic N-acetylated precursor in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Pass the solution through the immobilized aminoacylase column at a controlled flow rate and temperature (e.g., 37°C).
-
The aminoacylase will selectively deacetylate the (S)-enantiomer to yield free (S)-AMPA. The (R)-N-acetyl-AMPA derivative will pass through unreacted.
-
-
Separation:
-
Collect the eluate from the column.
-
Separate the free (S)-AMPA from the N-acetylated (R)-AMPA using standard chromatographic techniques (e.g., ion-exchange chromatography) based on their different chemical properties (charge and polarity).
-
-
Hydrolysis of (R)-enantiomer: The recovered N-acetyl-(R)-AMPA can be chemically hydrolyzed (e.g., using acid) to yield the pure (R)-AMPA enantiomer.
-
Purification and Verification: Purify both enantiomers (e.g., by recrystallization) and verify their enantiomeric purity using chiral HPLC or polarimetry.
Functional Activity Assays
Protocol: Whole-Cell Patch-Clamp Electrophysiology [8][9]
This technique directly measures the ion flow through AMPA receptors in response to agonist application, providing a highly sensitive and quantitative measure of receptor function.
-
Cell Preparation: Culture neurons or a cell line expressing AMPA receptors (e.g., HEK293 cells) on glass coverslips.
-
Solution Preparation:
-
External/Bath Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal/Pipette Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, and 40 HEPES. Adjust pH to ~7.2 with KOH and osmolarity to ~270 mOsm/L.
-
-
Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the "whole-cell" configuration.
-
Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.
-
-
Data Acquisition:
-
Apply (S)-AMPA or (R)-AMPA at various concentrations to the cell using a perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier. The amplitude of the current corresponds to the level of AMPA receptor activation.
-
Construct a dose-response curve by plotting current amplitude against agonist concentration to determine the EC₅₀ value.
-
Protocol: Calcium Influx Assay using Fluo-4 AM [10][11][12]
This high-throughput method measures the increase in intracellular calcium that occurs upon activation of calcium-permeable AMPA receptors.
Caption: General workflow for a Fluo-4 based calcium influx assay.
-
Cell Plating: Seed cells expressing calcium-permeable AMPA receptors (e.g., those lacking the edited GluA2 subunit) in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells/well. Allow them to adhere overnight.
-
Dye-Loading Solution Preparation: Prepare a Fluo-4 AM dye-loading solution. A typical solution contains 2-4 µM Fluo-4 AM and a dispersing agent like Pluronic F-127 in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cell Loading: Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM dye-loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Washing: Gently wash the cells twice with fresh buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.
-
Measurement: Place the plate in a fluorescence microplate reader equipped with injectors.
-
Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Inject the AMPA enantiomer solutions at various concentrations.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes. The increase in fluorescence corresponds to intracellular calcium mobilization.
-
-
Data Analysis: Calculate the change in fluorescence over baseline for each concentration and plot a dose-response curve to determine the EC₅₀.
Conclusion
The biological activity of this compound is stereospecific, with the (S)-enantiomer acting as a potent agonist and the (R)-enantiomer being largely inactive. This distinction is critical for the precise use of these compounds in research. Understanding the quantitative differences in their activity, the signaling pathways they modulate, and the experimental methods used to characterize them is essential for professionals in neuroscience and drug development. The protocols and data provided in this guide serve as a comprehensive resource for investigating the function and pharmacology of the AMPA receptor system.
Caption: Logical relationship of (RS)-AMPA enantiomers and activity.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Enantiomer Separations | Separation Science [sepscience.com]
- 3. Enzymic resolution and binding to rat brain membranes of the glutamic acid agonist alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
(RS)-AMPA Monohydrate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for (RS)-AMPA monohydrate, a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors. Given its neuroexcitatory properties, strict adherence to safety protocols is paramount to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the known hazards, recommended handling procedures, personal protective equipment, first aid measures, and disposal guidelines. It also includes a detailed experimental protocol for a typical in-vitro cell-based assay and visualizations of key safety and biological pathways.
Hazard Identification and Safety Data
This compound is a glutamate analog that acts as a potent excitatory neurotransmitter agonist. While some supplier safety data sheets (SDS) may indicate minimal hazards, the pharmacological nature of this compound as a neuroexcitatory agent necessitates a cautious approach. Overstimulation of AMPA receptors can lead to excitotoxicity, a process that can damage or kill nerve cells. Therefore, it should be handled as a potentially hazardous substance.
Quantitative and Qualitative Safety Data Summary
| Parameter | Data | Source / Comments |
| GHS Hazard Classification | Not uniformly classified. Should be handled as a neurotoxic agent. | Conflicting information from suppliers. Prudent practice dictates treating it with caution. |
| Signal Word | Not uniformly assigned. | |
| Hazard Statements | Not uniformly assigned. Potential for neurotoxicity. | Based on its mechanism of action. |
| Precautionary Statements | Not uniformly assigned. Avoid contact with skin and eyes. Avoid inhalation of dust. | General best practices for handling potent chemical compounds. |
| LD50 (Oral, Dermal, Inhalation) | Data not available. | This information is not readily available in public sources. Assume high potency and low LD50. |
| Permissible Exposure Limit (PEL) | Not established. | |
| Personal Protective Equipment (PPE) | See Section 2 for detailed recommendations. | |
| First Aid Measures | See Section 3 for detailed recommendations. | |
| Physical State | Solid | |
| Solubility | Soluble in water with gentle warming. | |
| Storage | Store at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. | Protect from light and store under nitrogen for long-term solution storage. |
Personal Protective Equipment (PPE) and Handling
Due to the potent neuroactive nature of this compound, stringent handling procedures and appropriate PPE are mandatory to prevent accidental exposure.
Engineering Controls:
-
All work with the solid compound or concentrated stock solutions should be conducted in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust particles.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a full-face shield are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling the solid compound or concentrated solutions.
-
Body Protection: A lab coat must be worn at all times. Consider a disposable gown for procedures with a higher risk of contamination.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling Procedures:
-
Avoid creating dust when handling the solid material.
-
Use dedicated spatulas and weighing papers.
-
Prepare solutions in a fume hood.
-
Thoroughly clean all surfaces and equipment after use.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, gently cover with an absorbent material, such as vermiculite (B1170534) or sand.
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a rinse with water.
Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect all solid waste (e.g., contaminated weighing papers, pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Protocol: In-Vitro Cell-Based Assay
This protocol outlines the steps for a typical in-vitro experiment to assess the effect of this compound on cultured neuronal cells, with an emphasis on safe handling.
Materials:
-
This compound
-
Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line)
-
Cell culture medium and supplements
-
Sterile, nuclease-free water or appropriate buffer for stock solution
-
Personal Protective Equipment (as outlined in Section 2)
-
Chemical fume hood
-
Biological safety cabinet
-
Assay-specific reagents (e.g., viability dyes, calcium indicators)
Procedure:
-
Preparation of Stock Solution (in a chemical fume hood): a. Don all required PPE (lab coat, double gloves, safety goggles). b. Weigh the desired amount of this compound powder using a calibrated microbalance inside the fume hood. Use a dedicated spatula and weighing paper. c. Carefully transfer the powder to a sterile conical tube. d. Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM). e. Gently warm and vortex to dissolve completely. f. Filter-sterilize the stock solution through a 0.22 µm syringe filter. g. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Cell Treatment (in a biological safety cabinet): a. Culture neuronal cells to the desired confluency in multi-well plates. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired experimental concentrations. d. Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. e. Incubate the cells for the desired time period (e.g., 24 hours) in a cell culture incubator.
-
Assay Measurement: a. Following incubation, perform the desired assay (e.g., cell viability assay, calcium imaging) according to the manufacturer's instructions.
-
Decontamination and Waste Disposal: a. Aspirate all medium containing this compound and collect it in a designated liquid hazardous waste container. b. Treat all contaminated plasticware (pipette tips, plates) as solid hazardous waste. c. Wipe down the work area in the biological safety cabinet with a suitable disinfectant. d. Dispose of all waste according to institutional guidelines.
Visualizations
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
AMPA Receptor-Mediated Excitotoxicity Signaling Pathway
Caption: Simplified signaling pathway of AMPA receptor-mediated excitotoxicity.
(RS)-AMPA monohydrate supplier and purchasing information
This guide provides an in-depth overview of (RS)-AMPA monohydrate, a pivotal tool for researchers, scientists, and drug development professionals investigating excitatory neurotransmission. This document covers supplier and purchasing information, detailed experimental protocols for its application, and a summary of the core signaling pathways it modulates.
Introduction to this compound
This compound, a racemic mixture of the potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a synthetic analog of the excitatory neurotransmitter glutamate (B1630785). It is a highly selective agonist for the AMPA receptor, a key ionotropic glutamate receptor responsible for the majority of fast excitatory synaptic transmission in the central nervous system. Its ability to specifically activate AMPA receptors without significantly interacting with kainate or NMDA receptors makes it an invaluable pharmacological tool for dissecting the roles of these receptors in neuronal function, synaptic plasticity, and various neurological disorders.
Supplier and Purchasing Information
For researchers looking to procure this compound, a variety of reputable chemical suppliers offer this compound for research purposes. The following table summarizes key purchasing and technical information from several suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight | Solubility | Storage |
| MedChemExpress | HY-100815D | 99.90% | 1 mg, 5 mg, 10 mg | $194 (1mg), $485 (5mg), $775 (10mg) | 76463-67-7 | C₇H₁₂N₂O₅ | 204.18 | Water | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). |
| Cayman Chemical | 14571 | ≥95% | 5 mg, 10 mg, 50 mg | Contact for pricing | 76463-67-7 | C₇H₁₀N₂O₄ • H₂O | 204.2 | Water: ~10 mM | -20°C |
| R&D Systems (Tocris) | 0169 | ≥99% (HPLC) | 10 mg, 50 mg | Contact for pricing | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Water: to 10 mM with gentle warming | Store at RT |
| APExBIO | A8453 | >98% | 10 mg, 50 mg, 100 mg | Contact for pricing | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Water: 10 mg/mL | Dessicated at -20°C |
| MyBioSource | MBS5802976 | >98% | Inquire | Inquire | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Inquire | Inquire |
| Cambridge Bioscience | T6131 | >98% | 10 mg, 50 mg | Contact for pricing | 77521-29-0 | C₇H₁₀N₂O₄ | 186.17 | Soluble in Water | Room Temperature |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental applications of this compound.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed. For a 10 mM stock solution, dissolve 2.04 mg of this compound (MW: 204.18 g/mol ) in 1 mL of water.
-
Dissolution: Add the calculated mass of this compound powder to a sterile tube. Add the appropriate volume of sterile water.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary to achieve full dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To record AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)
-
This compound working solution (e.g., 10-100 µM in external solution)
-
Perfusion system
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration: Approach a neuron with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -70 mV and record baseline currents.
-
AMPA Application: Using a rapid perfusion system, apply the this compound working solution to the neuron for a defined duration (e.g., 1-2 seconds).
-
Data Acquisition: Record the inward current elicited by the AMPA application.
-
Washout: Wash the chamber with the external solution to return to baseline.
-
Data Analysis: Analyze the amplitude, kinetics, and desensitization of the AMPA-evoked currents.
In Vitro Calcium Imaging
Objective: To measure intracellular calcium influx following AMPA receptor activation in cultured neurons.
Materials:
-
Cultured neurons
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., external solution used in electrophysiology)
-
This compound working solution (e.g., 10-100 µM in imaging buffer)
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
Procedure:
-
Dye Loading: Incubate the cultured neurons with the calcium indicator (e.g., 2-5 µM Fura-2 AM) in imaging buffer for 30-45 minutes at 37°C in the dark.
-
De-esterification: Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.
-
Baseline Imaging: Acquire baseline fluorescence images before stimulation.
-
AMPA Stimulation: Perfuse the cells with the this compound working solution.
-
Image Acquisition: Continuously acquire fluorescence images to monitor the change in intracellular calcium concentration, indicated by an increase in fluorescence intensity.
-
Washout: Perfuse with imaging buffer to return to baseline.
-
Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or regions of interest.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for studying this compound effects.
Caption: Simplified AMPA receptor signaling pathway.
Conclusion
This compound remains an indispensable tool for neuroscience research. Its selectivity for the AMPA receptor allows for the precise investigation of excitatory synaptic transmission and plasticity. This guide provides a comprehensive resource for researchers, offering a starting point for sourcing the compound and detailed protocols for its application in key experimental paradigms. The provided diagrams offer a visual summary of the experimental process and the underlying signaling mechanisms, facilitating a deeper understanding of the role of AMPA receptors in neuronal function. As with any experimental work, it is crucial to consult the specific product datasheets and relevant literature to optimize protocols for your specific research needs.
Methodological & Application
Application Notes and Protocols for (RS)-AMPA Monohydrate in In Vitro Studies
These application notes provide detailed guidance for researchers, scientists, and drug development professionals on the use of (RS)-AMPA monohydrate, a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors, in various in vitro experimental settings.
This compound is a glutamate analog that selectively activates AMPA receptors without significantly affecting kainate or NMDA receptors.[1][2][3] This makes it an invaluable tool for investigating the physiological and pathological roles of AMPA receptor-mediated signaling in the central nervous system.
Data Presentation
The effective concentration of this compound in in vitro studies is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes quantitative data from various studies to guide dose-selection.
| Concentration Range | Cell Type | Observed Effect | Reference |
| 10 µM (10⁻⁵ M) | Cultured rat spinal and brainstem neurons | Small depolarizations (3-7 mV) | [1][2] |
| 50 µM | Spinal motor neurons | Mitochondrial depolarization and ROS generation | [4] |
| 100 µM (10⁻⁴ M) | Cultured rat spinal and brainstem neurons | Significant depolarizations (4-33 mV), increased discharge rate | [1][2] |
| 100 µM | Purified retinal ganglion cells (RGCs) | Depolarization, increased intracellular calcium, 4.3-fold increase in p-CREB | [5] |
| 100 µM | Neurons for internalization assays | Stimulation for receptor internalization studies | [6] |
| 100 µM - 1 mM (10⁻³ M) | Cultured rat spinal and brainstem neurons | Dose-dependent depolarizations | [1][2] |
| 1 mM | HEK cells expressing GluA2 | Used in conjunction with antagonists for studying receptor kinetics | [7][8] |
Signaling Pathways and Experimental Visualization
To better understand the mechanisms of action and experimental design, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the concentration-dependent effects of this compound.
Experimental Protocols
The following are generalized protocols for key in vitro experiments using this compound. Researchers should optimize these protocols for their specific cell types and experimental systems.
Preparation of this compound Stock Solution
(RS)-AMPA is soluble in water up to 10 mM with gentle warming.[9]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 1.86 mg of this compound (MW: 186.17 g/mol ) in 1 mL of sterile, purified water.
-
Warming: If necessary, gently warm the solution to facilitate dissolution.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to protect the solution from light and store it under nitrogen if possible.[1] For working solutions, it is advised to filter and sterilize with a 0.22 µm filter before use.[1]
Protocol 1: Induction of Neuronal Depolarization and Electrophysiological Recording
This protocol is designed to measure the electrophysiological response of cultured neurons to this compound application.
-
Cell Culture: Plate primary neurons (e.g., hippocampal, cortical, or spinal motor neurons) on coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external recording solution (e.g., artificial cerebrospinal fluid).
-
Patch-Clamp: Obtain whole-cell patch-clamp recordings from healthy-appearing neurons.
-
Baseline Recording: Record baseline membrane potential and firing activity for 2-5 minutes.
-
AMPA Application: Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM, 100 µM, or 1 mM). Application of 10⁻⁵ M this compound typically produces small depolarizations, while 10⁻⁴ M results in more significant depolarizations.[1][2]
-
Data Acquisition: Record changes in membrane potential, holding current, and action potential firing during and after AMPA application.
-
Washout: Perfuse with the control external solution to wash out the drug and record recovery.
Protocol 2: Calcium Imaging of AMPA Receptor Activation
This protocol measures changes in intracellular calcium concentration following AMPA receptor stimulation.
-
Cell Culture: Culture purified retinal ganglion cells or other neurons of interest on glass-bottom dishes.[5]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
AMPA Stimulation: Add this compound to the imaging medium to a final concentration of 100 µM to stimulate the AMPA receptors.[5]
-
Image Acquisition: Continuously record fluorescence intensity changes over time. An increase in fluorescence indicates an influx of calcium.
-
Controls: In separate experiments, pre-incubate cells with an AMPA receptor antagonist like NBQX (20 µM) to confirm that the observed calcium influx is mediated by AMPA receptors.[5]
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the activation of downstream signaling pathways, such as CREB phosphorylation, following AMPA receptor stimulation.
-
Cell Culture and Treatment: Culture purified RGCs or other neuronal cells for approximately 7 days. Treat the cells with 100 µM this compound for a specified duration, such as 6 hours.[5]
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-CREB).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total CREB or beta-tubulin).[5]
-
Protocol 4: AMPA Receptor Internalization Assay
This protocol is used to study the trafficking and internalization of AMPA receptors following agonist stimulation.
-
Cell Labeling: Label live neurons with a primary antibody against an extracellular epitope of an AMPA receptor subunit (e.g., GluA1 or GluA2) for 15 minutes at 37°C.[6]
-
Stimulation: Wash the cells and then stimulate with 100 µM this compound for 2 minutes.[6]
-
Incubation: Incubate the cells in conditioned medium for an additional 8 minutes at 37°C to allow for receptor internalization.[6]
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Secondary Labeling:
-
Label the remaining surface receptors with a fluorescently labeled secondary antibody (e.g., Alexa 647).
-
Permeabilize the cells and label the internalized receptors with a different fluorescently labeled secondary antibody (e.g., Alexa 546).[6]
-
-
Imaging and Analysis:
-
Acquire fluorescence images of both surface and internalized receptors.
-
Calculate the internalization index as the ratio of the fluorescence of internal receptors to that of surface receptors.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. AMPA Exposures Induce Mitochondrial Ca2+ Overload and ROS Generation in Spinal Motor Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. scribd.com [scribd.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols for (RS)-AMPA Monohydrate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) monohydrate is a potent synthetic agonist for the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1][2] As an ionotropic glutamate (B1630785) receptor, the AMPA receptor is crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][3] The use of (RS)-AMPA in primary neuronal cultures provides a valuable in vitro model to investigate fundamental aspects of neuronal function, including synaptic transmission, plasticity, and excitotoxicity.[4][5] These application notes provide detailed protocols for utilizing (RS)-AMPA monohydrate to study its effects on primary neuronal cultures.
Mechanism of Action
(RS)-AMPA activates AMPA receptors, which are ligand-gated ion channels.[1] Upon binding of (RS)-AMPA, the receptor's ion channel opens, leading to an influx of sodium (Na+) ions and, depending on the subunit composition, calcium (Ca2+) ions into the neuron.[1][3][6] This influx of positive ions causes a rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[6] If the depolarization is sufficient to reach the neuron's threshold potential, it will fire an action potential, propagating the nerve impulse. The subunit composition of AMPA receptors, particularly the presence or absence of the GluA2 subunit, determines their permeability to calcium.[3] Receptors lacking the GluA2 subunit are permeable to Ca2+, and their overactivation can lead to excitotoxicity.[7]
Applications in Primary Neuronal Cultures
-
Studying Excitatory Neurotransmission: (RS)-AMPA is used to mimic the effects of the endogenous neurotransmitter glutamate, allowing for the controlled study of excitatory synaptic events.
-
Investigating Synaptic Plasticity: It is a critical tool for inducing chemical long-term potentiation (cLTP), a cellular correlate of learning and memory, by promoting the insertion of AMPA receptors into the postsynaptic membrane.[8][9][10]
-
Modeling Excitotoxicity: Excessive or prolonged application of (RS)-AMPA can lead to neuronal cell death, providing a model to study the mechanisms of excitotoxicity, which is implicated in various neurological disorders such as stroke and neurodegenerative diseases.[7][11][12]
Quantitative Data Summary
The following table summarizes typical concentrations and parameters for using this compound in primary neuronal cultures based on published literature.
| Parameter | Value | Application | Reference(s) |
| EC₅₀ | 11 - 17 µM | Electrophysiological responses in rat cortical and spinal cord neurons. | [13] |
| Working Concentration (Excitotoxicity) | 25 - 500 µM | Induction of excitotoxicity in primary cortical neurons. | [11][14] |
| Working Concentration (Synaptic Plasticity) | 10 - 100 µM | Induction of chemical LTP and calcium imaging. | [15][16] |
| Incubation Time (Excitotoxicity) | 30 minutes - 24 hours | Varies depending on the desired severity of the excitotoxic insult. | [11][14][17] |
| Incubation Time (Synaptic Plasticity) | 5 - 15 minutes | Short-term application to induce plastic changes. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water or buffer to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Induction of Excitotoxicity in Primary Neuronal Cultures
Materials:
-
Mature primary neuronal cultures (e.g., cortical or hippocampal neurons, >12 days in vitro)[11]
-
This compound stock solution
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture primary neurons on appropriate plates (e.g., 24-well or 96-well plates) to the desired density and maturity.[18]
-
Prepare the treatment medium by diluting the (RS)-AMPA stock solution to the final desired concentration (e.g., 100 µM) in pre-warmed culture medium.
-
Remove the existing culture medium from the wells.
-
Gently add the (RS)-AMPA-containing treatment medium to the wells.
-
Incubate the plates for the desired duration (e.g., 1 to 6 hours) at 37°C and 5% CO₂.[11][19]
-
After the incubation period, remove the treatment medium.
-
Wash the cells gently with pre-warmed PBS three times to remove any residual (RS)-AMPA.[19]
-
Add fresh, pre-warmed culture medium to the wells.
-
Return the plates to the incubator and assess cell viability at a later time point (e.g., 24 hours).[19]
Protocol 3: Assessment of Neuronal Viability using MTT Assay
Materials:
-
Treated and control primary neuronal cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 550-590 nm[19]
Procedure:
-
Following the excitotoxicity protocol, at the desired time point (e.g., 24 hours post-treatment), add MTT solution to each well to a final concentration of 0.5 mg/mL.[19]
-
Incubate the plates for 30 minutes to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20]
-
After incubation, carefully remove the MTT-containing medium.
-
Add the solubilization solution (e.g., 300 µL of DMSO per well for a 24-well plate) to dissolve the formazan crystals.[19]
-
Gently shake the plate for approximately 5 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution in each well using a plate reader at a wavelength of 550-590 nm.[19]
-
Calculate cell viability as a percentage of the control (untreated) wells.
Signaling Pathways and Visualizations
Activation of AMPA receptors initiates several downstream signaling cascades that are crucial for synaptic plasticity and, when overactivated, for excitotoxicity.
Core AMPA Receptor Signaling
Upon activation by (RS)-AMPA, the receptor channel opens, leading to Na⁺ and potentially Ca²⁺ influx. This initial depolarization is a key event that can activate voltage-gated calcium channels and NMDA receptors (by removing the Mg²⁺ block), leading to further Ca²⁺ entry.[3][21]
Experimental Workflow for Excitotoxicity Study
The following diagram illustrates a typical workflow for an (RS)-AMPA-induced excitotoxicity experiment in primary neuronal cultures.
Downstream Signaling in Synaptic Plasticity and Excitotoxicity
The influx of calcium through AMPA receptors (if GluA2-lacking) and subsequently activated NMDA receptors and voltage-gated calcium channels triggers downstream signaling cascades.[3][7] Key pathways include the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway.[9][22] These pathways are involved in the trafficking and insertion of new AMPA receptors during LTP but can also lead to cell death pathways when overactivated during excitotoxicity.[8][22]
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA Receptors | Glutamate (Ionotropic) Receptors | Tocris Bioscience [tocris.com]
- 4. AMPA Receptor Regulation at the mRNA and Protein Level in Rat Primary Cortical Cultures | PLOS One [journals.plos.org]
- 5. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 7. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 9. Long-term potentiation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Stimulation of Rodent and Human Cortical Synaptosomes: Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure of Neurons to Excitotoxic Levels of Glutamate Induces Cleavage of ADAR2 and Loss of GluR2 Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPA/Zn(2+)-induced neurotoxicity in rat primary cortical cultures: involvement of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Regulated Expression of Surface AMPA Receptors Reduces Excitotoxicity in Auditory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. youtube.com [youtube.com]
- 22. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-AMPA Monohydrate in Patch-Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptor. AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). The binding of a glutamate-like agonist, such as AMPA, to the receptor induces a conformational change that opens a transmembrane pore, allowing the influx of cations like Na+ and Ca2+. This cation influx leads to depolarization of the postsynaptic membrane.
The subunit composition of AMPA receptors, which are tetramers assembled from four subunits (GluA1-4), dictates their physiological and pharmacological properties, including ion permeability and gating kinetics. The presence of the edited GluA2 subunit, for instance, renders the receptor impermeable to Ca2+. Due to their critical role in synaptic plasticity, learning, and memory, AMPA receptors are a key target for drug development in various neurological and psychiatric disorders.
(RS)-AMPA monohydrate serves as a valuable pharmacological tool for studying the function and modulation of AMPA receptors in various experimental paradigms, particularly in electrophysiological studies such as patch-clamp recording.
Data Presentation
The following tables summarize key quantitative data related to AMPA receptor activation. It is important to note that much of the detailed kinetic and permeability data in the literature is derived from studies using the endogenous agonist L-glutamate. The data for (RS)-AMPA, a racemic mixture, is less abundant for specific receptor subunit combinations. The provided values should, therefore, be considered as a reference guide.
Table 1: Potency of AMPA Receptor Agonists
| Agonist | Receptor/Preparation | EC50 (µM) | Reference |
| (RS)-AMPA | Cultured Rat Cortical Neurons | 17 | [1] |
| (RS)-AMPA | Cultured Rat Spinal Cord Neurons | 11 | [1] |
| (RS)-AMPA | Homomeric GluA1-flop (Xenopus oocytes) | 12 | [2] |
| L-Glutamate | Homomeric GluA2 (flip) | 589 | [3] |
| L-Glutamate | Homomeric GluA2 (flop) | 1180 | [3] |
Table 2: Kinetic Properties of AMPA Receptor-Mediated Currents
| Parameter | Agonist | Receptor/Preparation | Value (ms) | Reference |
| Rise Time (10-90%) | Synaptic (Glutamate) | Nonpyramidal Rat Cortical Neurons | 0.2 - 0.8 | [4] |
| Synaptic (Glutamate) | Rat Inferior Colliculus Neurons | ~1.5 | [5] | |
| Decay Time Constant (τ) | Synaptic (Glutamate) | Nonpyramidal Rat Cortical Neurons | 1.3 - 2.0 | [4] |
| L-Glutamate (1 mM) | Homomeric GluA2 (flip) | 0.62 ± 0.06 | [3] | |
| L-Glutamate (1 mM) | Homomeric GluA2 (flop) | 0.54 ± 0.05 | [3] | |
| L-Glutamate (10 mM) | Wild-type GluRAi | 0.79 ± 0.04 | [5] | |
| Desensitization Time Constant (τ) | L-Glutamate (1 mM) | Homomeric GluA2 (flip) | 5.89 ± 0.17 | [3] |
| L-Glutamate (1 mM) | Homomeric GluA2 (flop) | 1.18 ± 0.05 | [3] | |
| L-Glutamate (10 mM) | Wild-type GluRAi | 2.45 ± 0.1 | [5] |
Table 3: Ion Permeability of AMPA Receptors
| Receptor Subunit Composition | Permeability Ratio (PCa2+/PNa+) | Key Features | Reference |
| GluA2-lacking (e.g., Homomeric GluA1) | High (e.g., ~5) | Inwardly rectifying I-V curve, permeable to Ca2+ | [6] |
| GluA2-containing (edited at Q/R site) | Very Low | Linear I-V curve, impermeable to Ca2+ | [7][8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in water.
-
Determine the required concentration of the stock solution. A common stock solution concentration is 10 mM.
-
Calculate the mass of this compound needed. The molecular weight of (RS)-AMPA is 186.17 g/mol . For the monohydrate, the molecular weight is approximately 204.18 g/mol . Always refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
Example calculation for 10 mL of a 10 mM stock solution: (0.01 L) x (0.01 mol/L) x (204.18 g/mol ) = 0.020418 g = 20.42 mg
-
-
Weigh the calculated amount of this compound using an analytical balance.
-
Dissolve the powder in high-purity water (e.g., Milli-Q or equivalent). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Whole-Cell Patch-Clamp Recording Protocol for (RS)-AMPA Application
This protocol outlines the general steps for recording (RS)-AMPA-evoked currents from cultured neurons or brain slices in the whole-cell voltage-clamp configuration.
a. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use. The final pH should be ~7.4 and osmolarity ~290 mOsm.[1]
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[1] Note: For isolating AMPA receptor currents, a Cesium-based internal solution (e.g., with Cs-Methanesulfonate) can be used to block potassium channels.
-
This compound stock solution (10 mM).
-
Tetrodotoxin (TTX): To block voltage-gated sodium channels (e.g., 1 µM).
-
Picrotoxin or Bicuculline: To block GABAA receptor-mediated inhibitory currents (e.g., 50-100 µM).
-
D-AP5: To block NMDA receptor-mediated currents (e.g., 50 µM).
b. Experimental Procedure:
-
Prepare the recording chamber: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Pull and fill the patch pipette: Pull a borosilicate glass capillary to a resistance of 3-7 MΩ.[1] Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped at the tip.
-
Approach the cell and form a gigaohm seal: Under microscopic guidance, bring the pipette tip into contact with the membrane of the target neuron. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ).
-
Establish the whole-cell configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip.
-
Set the holding potential: In voltage-clamp mode, hold the cell at a negative potential, typically -60 mV or -70 mV, to record inward currents.
-
Allow for cell dialysis: Wait for 5-10 minutes to allow the contents of the pipette to equilibrate with the cell's cytoplasm.
-
Apply pharmacological blockers: Add TTX, a GABAA receptor antagonist, and D-AP5 to the perfusing aCSF to isolate AMPA receptor-mediated currents.
-
Prepare (RS)-AMPA for application: Dilute the (RS)-AMPA stock solution in aCSF to the desired final concentration (e.g., 1-100 µM).
-
Apply (RS)-AMPA: Use a fast-application system (e.g., a multi-barrel perfusion system) to rapidly apply the (RS)-AMPA solution to the recorded cell for a defined duration.
-
Record the evoked current: Acquire the current response using appropriate data acquisition software and an amplifier.
-
Washout: Switch the perfusion back to the control aCSF to wash out the (RS)-AMPA and allow the cell to recover before subsequent applications.
Mandatory Visualizations
AMPA Receptor Signaling Pathway
Caption: Signaling cascade initiated by (RS)-AMPA binding to AMPA receptors.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for whole-cell patch-clamp recording of AMPA-evoked currents.
References
- 1. researchgate.net [researchgate.net]
- 2. Labile Calcium-Permeable AMPA Receptors Constitute New Glutamate Synapses Formed in Hypothalamic Neuroendocrine Cells during Salt Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by Cyclothiazide, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptors with high Ca2+ permeability mediate synaptic transmission in the avian auditory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (RS)-AMPA Monohydrate for Induction of Long-Term Potentiation
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the primary cellular mechanisms underlying learning and memory. A key player in postsynaptic LTP expression is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The induction of LTP often leads to an increase in the number and function of AMPA receptors at the postsynaptic membrane, enhancing the synaptic response to glutamate (B1630785). (RS)-AMPA is a potent synthetic agonist for all AMPA receptor subtypes, making it a valuable pharmacological tool for inducing a form of LTP known as chemical LTP (cLTP) in various experimental preparations, including hippocampal slices and synaptosomes.[1] This allows for the study of LTP mechanisms independent of presynaptic stimulation protocols.[2]
Chemical LTP induction using (RS)-AMPA provides a robust and widespread potentiation, facilitating biochemical and molecular analyses of the underlying signaling cascades.[1][3] The primary mechanism involves the direct activation of AMPA receptors, leading to sodium influx, membrane depolarization, and subsequent activation of NMDA receptors and voltage-gated calcium channels. This calcium influx triggers a cascade of downstream signaling events crucial for the expression and maintenance of LTP.[4][5]
Key Signaling Pathways in AMPA-Mediated LTP
The activation of AMPA receptors by (RS)-AMPA initiates a signaling cascade that culminates in the potentiation of synaptic strength. A critical event is the influx of Ca²⁺ into the postsynaptic neuron, which activates several key protein kinases.
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a crucial enzyme for LTP induction.[6][7] Upon activation by Ca²⁺/calmodulin, CaMKII autophosphorylates, becoming persistently active. It then phosphorylates various substrates, including AMPA receptor subunits (like GluA1 at Ser-831) and associated proteins.[6][8][9] This phosphorylation can increase the channel conductance of existing AMPA receptors and promote the insertion of new AMPA receptors into the synaptic membrane.[6][7][8][10]
-
Protein Kinase A (PKA): PKA is another important kinase in some forms of LTP. Its activation can lead to the phosphorylation of the GluA1 subunit at a different site (Ser-845), which also facilitates the trafficking and synaptic delivery of AMPA receptors.[11] Certain LTP protocols require the combined action of both PKA and CaMKII to achieve a lasting potentiation.[11]
-
AMPA Receptor Trafficking: A major outcome of these signaling pathways is the enhanced trafficking of AMPA receptors to the postsynaptic density.[6][12][13] This involves the mobilization of extrasynaptic AMPA receptors, which diffuse laterally into the synapse, as well as the exocytosis of intracellular receptor pools from the Golgi apparatus and recycling endosomes.[3][6][14] Transmembrane AMPA Receptor Regulatory Proteins (TARPs), such as Stargazin, are also phosphorylated during LTP, which helps to trap and stabilize AMPA receptors at the synapse.[8]
The diagram below illustrates the core signaling pathway initiated by AMPA receptor activation leading to LTP.
Caption: Signaling cascade for AMPA receptor-mediated LTP induction.
Experimental Protocols
Protocol 1: Induction of Chemical LTP in Acute Hippocampal Slices
This protocol describes the induction of chemical LTP (cLTP) in the CA1 region of acute rodent hippocampal slices using (RS)-AMPA, followed by electrophysiological recording of field excitatory postsynaptic potentials (fEPSPs).
Materials and Reagents:
-
(RS)-AMPA monohydrate (e.g., Tocris, Abcam)
-
Standard Artificial Cerebrospinal Fluid (aCSF)[15]
-
Dissection Buffer (ice-cold, sucrose-based)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Rodent (rat or mouse)
-
Vibratome
-
Slice incubation/recovery chamber
-
Recording chamber with perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based dissection buffer.
-
Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[15]
-
-
Electrophysiological Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the stratum radiatum of the CA1 region, approximately 400 µm from the stimulating electrode.[15]
-
Fill the recording electrode with 120 mM NaCl.[15]
-
-
Baseline Recording:
-
Deliver baseline test pulses (e.g., 0.05 Hz) to elicit fEPSPs. Adjust the stimulus intensity to produce a fEPSP amplitude that is 30-50% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes. The baseline is considered stable if there is less than 5% drift in the fEPSP slope.[16]
-
-
Chemical LTP Induction:
-
Switch the perfusion solution to aCSF containing (RS)-AMPA. The optimal concentration and duration should be determined empirically but typically range from 10-50 µM for 5-15 minutes.
-
During the (RS)-AMPA application, cease baseline stimulation to prevent excitotoxicity.
-
-
Post-Induction Recording:
-
After the application period, switch the perfusion back to standard aCSF (washout).
-
Resume baseline test stimulation 10-15 minutes after the start of the washout period.
-
Record the potentiated fEPSPs for at least 60 minutes to assess the stability of the LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope measurements to the average slope during the last 10 minutes of the baseline recording period.
-
Plot the normalized fEPSP slope over time. LTP is typically defined as a persistent increase of at least 20% above baseline 60 minutes post-induction.
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for inducing and measuring chemical LTP in hippocampal slices.
Quantitative Data Summary
The effectiveness of (RS)-AMPA in inducing LTP is concentration-dependent. The following table summarizes typical experimental parameters and expected outcomes.
| Parameter | Value Range | Notes |
| Preparation | Acute Hippocampal Slices | 350-400 µm thickness |
| (RS)-AMPA Concentration | 10 - 50 µM | Higher concentrations may lead to excitotoxicity. |
| Application Duration | 5 - 15 minutes | Longer durations may not enhance potentiation and risk cell health. |
| Expected fEPSP Potentiation | 140 - 200% of baseline | Measured 60 minutes post-induction.[10] |
| Key Blocker (Control) | AP5 (50 µM) | An NMDA receptor antagonist that should block this form of LTP.[17] |
| Key Kinase Inhibitor | KN-62 (10 µM) | A CaMKII inhibitor that should prevent LTP induction.[3][9] |
Troubleshooting and Considerations
-
Slice Health: Healthy slices are critical. Ensure proper dissection technique, continuous carbogenation, and adequate recovery time.
-
Excitotoxicity: Over-stimulation with AMPA can lead to cell death. It is crucial to optimize the concentration and duration of application. If significant depression is observed after washout, reduce the concentration or application time.
-
Stability: A stable baseline recording is essential for reliable data. Allow the slice to equilibrate in the recording chamber for at least 15-20 minutes before starting baseline recordings.
-
NMDA Receptor Dependence: While induced by an AMPA agonist, this form of cLTP is typically dependent on subsequent NMDA receptor activation due to depolarization. Co-application with an NMDA receptor antagonist like D-AP5 should be used as a negative control to confirm the mechanism.[17]
References
- 1. Chemical Stimulation of Rodent and Human Cortical Synaptosomes: Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Single Synapse LTP: A Matter of Context? [frontiersin.org]
- 3. jneurosci.org [jneurosci.org]
- 4. m.youtube.com [m.youtube.com]
- 5. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Regulatory phosphorylation of AMPA-type glutamate receptors by CaM-KII during long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKA drives an increase in AMPA receptor unitary conductance during LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP | Philosophical Transactions of the Royal Society B | The Royal Society [royalsocietypublishing.org]
- 13. Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-AMPA Monohydrate: A Tool for Elucidating the Mechanisms of Synaptic Plasticity
(RS)-AMPA monohydrate , a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, serves as a critical pharmacological tool for researchers investigating the molecular underpinnings of synaptic plasticity. As a synthetic analog of the excitatory neurotransmitter glutamate (B1630785), this compound specifically activates AMPA receptors, ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. This selective activation allows for the precise dissection of AMPA receptor-dependent processes in long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
This document provides detailed application notes and experimental protocols for the use of this compound in studying synaptic plasticity, targeted towards researchers, scientists, and drug development professionals.
Data Presentation
Quantitative Data for this compound in In Vitro Synaptic Plasticity Studies
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| Effective Concentration for Depolarization | 10 µM - 100 µM | Cultured Rat Spinal and Brainstem Neurons | Induction of neuronal depolarization. At 10 µM, small depolarizations (3-7 mV) are observed, while 100 µM produces larger depolarizations (4-33 mV). | [1][2] |
| EC50 for GluA1 | 8.7 µM | Xenopus oocytes expressing rat GluA1 | Electrophysiological characterization of AMPA receptor subtype activation. | [2] |
| EC50 for GluA3 | 8.7 µM | Xenopus oocytes expressing rat GluA3 | Electrophysiological characterization of AMPA receptor subtype activation. | [2] |
| Chemical LTP (cLTP) Induction | 200 µM Glycine (B1666218) (in Mg2+-free buffer with bicuculline (B1666979) and strychnine) | Cultured Hippocampal Neurons | Induction of a form of LTP by selectively activating synaptic NMDA receptors, leading to downstream AMPA receptor trafficking and potentiation. | [3] |
| Chemical LTD (cLTD) Induction | 20-50 µM NMDA | Cultured Hippocampal Neurons | Induction of a form of LTD that leads to AMPA receptor internalization. | [4][5] |
| Chemical LTD (cLTD) Induction | 200 µM Glutamate | Cultured Hippocampal Neurons (Young Cultures) | Induction of LTD in developing neurons. | [6] |
Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Potentiation (cLTP) in Cultured Hippocampal Neurons
This protocol describes the induction of a form of LTP using chemical agonists, which mimics many aspects of electrically induced LTP.
Materials:
-
Mature (DIV 18-21) primary hippocampal neuron cultures
-
Extracellular solution (ECS): 140 mM NaCl, 1.3 mM CaCl2, 5 mM KCl, 25 mM HEPES (pH 7.35), 33 mM glucose
-
Tetrodotoxin (TTX)
-
Strychnine
-
Bicuculline methiodide
-
Glycine
-
This compound (for characterization of AMPA receptor currents)
-
Fixative (4% paraformaldehyde in PBS)
-
Patch-clamp electrophysiology setup or immunocytochemistry reagents
Procedure:
-
Prepare the cLTP induction solution by supplementing the ECS with 0.5 µM TTX, 1 µM strychnine, and 20 µM bicuculline methiodide.
-
Incubate the cultured hippocampal neurons in the cLTP induction solution for 1 hour at 37°C.
-
To induce cLTP, remove the induction solution and replace it with ECS containing 200 µM glycine (and lacking Mg2+) for 5-10 minutes at room temperature.[3] This selectively activates synaptic NMDA receptors.
-
Wash the neurons three times with the original ECS (containing Mg2+) to remove the glycine.
-
Return the neurons to their original conditioned media and incubate at 37°C for the desired time (e.g., 30-60 minutes) to allow for the expression of LTP.
-
Assess the potentiation of synaptic transmission through one of the following methods:
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) or evoked AMPA receptor-mediated currents.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for the surface expression of AMPA receptor subunits (e.g., GluA1, GluA2) to visualize their synaptic accumulation.
-
Protocol 2: Western Blot Analysis of AMPA Receptor Phosphorylation
This protocol details the detection of changes in the phosphorylation state of AMPA receptor subunits, a key mechanism in synaptic plasticity.
Materials:
-
Cultured neurons or hippocampal slices
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GluA1 (Ser831)
-
Rabbit anti-phospho-GluA1 (Ser845)
-
Rabbit or mouse anti-total GluA1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cultured neurons or hippocampal slices with this compound at the desired concentration and for the appropriate time to induce plasticity-related signaling. A typical starting point is 10-50 µM for 5-15 minutes.
-
Wash the cells/slices with ice-cold PBS to terminate the stimulation.
-
Lyse the cells/slices in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GluA1 Ser831, diluted in blocking buffer) overnight at 4°C.[7][8][9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total AMPA receptor subunit and a loading control.
Protocol 3: Surface Biotinylation Assay for AMPA Receptor Trafficking
This protocol allows for the quantification of changes in the surface expression of AMPA receptors.
Materials:
-
Cultured neurons
-
This compound or other stimuli
-
Artificial cerebrospinal fluid (ACSF)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine or Tris in ACSF)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents (as in Protocol 2)
Procedure:
-
Treat cultured neurons with this compound or other stimuli to induce changes in receptor trafficking.
-
Wash the cells twice with ice-cold ACSF to stop cellular processes.
-
Incubate the cells with Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent) in ACSF for 30 minutes on ice to label surface proteins.[1][10][11]
-
Wash the cells with quenching solution to stop the biotinylation reaction.[11]
-
Wash the cells again with ice-cold ACSF.
-
Lyse the cells in lysis buffer.
-
Take a small aliquot of the total lysate for later analysis.
-
Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (surface) proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the total lysate and the biotinylated (surface) fraction by Western blotting for AMPA receptor subunits (e.g., GluA1, GluA2).
Mandatory Visualizations
Caption: AMPA Receptor Signaling Pathway in LTP.
Caption: Experimental Workflow for Synaptic Plasticity Studies.
Caption: AMPA Receptor Trafficking Dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Subunit-dependent and subunit-independent rules of AMPA receptor trafficking during chemical long-term depression in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Stimulation Induces Autophagy in Hippocampal Neurons That Is Involved in AMPA Receptor Degradation after Chemical Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-dependent glutamate induction of synaptic plasticity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-AMPA Receptor 1 (GluA1) (Ser831) (A5O2P) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using (RS)-AMPA Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (RS)-AMPA monohydrate, a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in behavioral neuroscience research. This document outlines the underlying signaling pathways affected by AMPA receptor activation, detailed protocols for key behavioral assays, and a framework for interpreting the resulting data.
Introduction to this compound
This compound is a synthetic glutamate (B1630785) analog that selectively activates AMPA receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] By activating these receptors, this compound can be used to investigate the role of AMPA receptor-mediated signaling in various physiological and pathological processes, including learning, memory, synaptic plasticity, and mood regulation. Its use in behavioral assays allows researchers to probe the functional consequences of enhancing AMPA receptor activity in vivo.
AMPA Receptor Signaling Pathways
Activation of AMPA receptors by agonists like this compound leads to the opening of the ion channel, resulting in an influx of sodium (Na+) and, depending on the subunit composition, calcium (Ca2+) ions. This influx causes depolarization of the postsynaptic membrane, a key event in excitatory neurotransmission. Beyond this primary ionotropic function, AMPA receptor activation triggers several downstream signaling cascades that are crucial for synaptic plasticity and other cellular responses.
Two major signaling pathways are initiated following AMPA receptor activation:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: The influx of Ca2+ through calcium-permeable AMPA receptors (often those lacking the GluA2 subunit) or via activation of NMDA receptors following depolarization, activates CaMKII. Activated CaMKII can phosphorylate AMPA receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane, a critical step in long-term potentiation (LTP).
-
Protein Kinase A (PKA) Pathway: AMPA receptor activity can also lead to the activation of G-protein coupled receptors and the subsequent production of cyclic AMP (cAMP), which in turn activates PKA. PKA can phosphorylate specific sites on AMPA receptor subunits, modulating their function and trafficking.
-
Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR Pathway: Evidence suggests that AMPA receptor activation can also engage the PI3K-Akt pathway, which is a critical regulator of cell growth, survival, and protein synthesis. Downstream of Akt, the mammalian target of rapamycin (B549165) (mTOR) pathway can be activated, which is implicated in the synthesis of proteins required for long-lasting synaptic plasticity.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: AMPA receptor stimulation has been shown to activate the MAPK/ERK signaling cascade, another key pathway involved in synaptic plasticity, gene expression, and cell survival.
These signaling pathways ultimately influence synaptic strength, gene expression, and neuronal function, which are the molecular underpinnings of the behavioral changes observed in response to this compound administration.
Caption: AMPA Receptor Signaling Cascade.
Data Presentation
A critical aspect of utilizing this compound in behavioral assays is the systematic collection and presentation of quantitative data. This allows for clear interpretation and comparison across different experimental conditions. Due to the limited availability of specific dose-response data for this compound in the public domain for the assays detailed below, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Forced Swim Test - Immobility Time
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Change from Vehicle | p-value |
| Vehicle | - | - | - | ||
| (RS)-AMPA | 0.1 | ||||
| (RS)-AMPA | 1.0 | ||||
| (RS)-AMPA | 10.0 | ||||
| Positive Control |
Table 2: Elevated Plus Maze - Anxiety-Related Parameters
| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (s) ± SEM | Open Arm Entries (%) ± SEM | Total Arm Entries ± SEM | p-value (vs. Vehicle) |
| Vehicle | - | - | ||||
| (RS)-AMPA | 0.1 | |||||
| (RS)-AMPA | 1.0 | |||||
| (RS)-AMPA | 10.0 | |||||
| Positive Control |
Table 3: Novel Object Recognition Test - Discrimination Index
| Treatment Group | Dose (mg/kg) | N | Discrimination Index ± SEM | Total Exploration Time (s) ± SEM | p-value (vs. Vehicle) |
| Vehicle | - | - | |||
| (RS)-AMPA | 0.1 | ||||
| (RS)-AMPA | 1.0 | ||||
| (RS)-AMPA | 10.0 | ||||
| Positive Control |
Experimental Protocols
The following are detailed methodologies for three key behavioral assays commonly used to assess the effects of compounds like this compound on depression-like behavior, anxiety, and learning and memory.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing depression-like behavior and the efficacy of antidepressant drugs.
Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., a known antidepressant)
-
Transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Administration: Administer this compound, vehicle, or a positive control at the desired doses and route (e.g., intraperitoneally, i.p.) at a specified time before the test (e.g., 30 minutes).
-
Pre-swim Session (Day 1): Place each animal individually into the cylinder filled with water to a depth of 15 cm for a 15-minute period. This session serves to habituate the animals to the procedure.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the animals back into the cylinder with fresh water for a 5-minute test session.
-
Data Acquisition: Record the entire 5-minute session using a video camera.
-
Data Analysis: Score the duration of immobility, defined as the time the animal floats in an upright position with only small movements necessary to keep its head above water. This can be done manually by a trained observer blinded to the treatment groups or using automated tracking software.
Caption: Forced Swim Test Workflow.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound by measuring the time spent and entries into the open and closed arms of the maze.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., a known anxiolytic or anxiogenic)
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video recording and analysis software
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: As described for the FST.
-
Drug Administration: Administer this compound, vehicle, or a positive control at the desired doses and route at a specified time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.
-
Data Acquisition: Record the session with a video camera positioned above the maze.
-
Data Analysis: Analyze the recording to determine the time spent in the open and closed arms, the number of entries into each arm type, and the total number of arm entries. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Caption: Elevated Plus Maze Workflow.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to assess learning and memory, particularly recognition memory, in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Objective: To evaluate the effects of this compound on recognition memory.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., a known cognitive enhancer or impairer)
-
Open field arena
-
Two sets of identical objects (e.g., small plastic toys)
-
Video recording and analysis software
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation and Habituation: Acclimate animals as previously described. On the day before testing, habituate each animal to the empty open field arena for 5-10 minutes.
-
Drug Administration: Administer this compound, vehicle, or a positive control at the desired doses and route at a specified time before the training session.
-
Training Session (T1): Place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Session (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Data Acquisition: Record both the training and test sessions.
-
Data Analysis: Measure the time spent exploring each object during the test session. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Caption: Novel Object Recognition Workflow.
References
Troubleshooting & Optimization
(RS)-AMPA monohydrate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-AMPA monohydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a racemic mixture of the potent, selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. Its primary application in research is to activate AMPA receptors to study excitatory neurotransmission, synaptic plasticity, and various neurological disorders.
Q2: What are the recommended solvents for dissolving this compound?
This compound has limited solubility in water. For aqueous solutions, gentle warming and sonication are often necessary. The hydrobromide salt of (RS)-AMPA offers higher water solubility. For higher concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent.
Q3: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid this compound at -20°C for long-term storage.
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months. Aqueous stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods. Always allow solutions to reach room temperature before use.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Question: I'm having difficulty dissolving this compound in water or phosphate-buffered saline (PBS). What can I do?
-
Answer: This is a common issue due to the compound's limited aqueous solubility. Here are several solutions:
-
Gentle Warming: Warm the solution in a water bath at a temperature no higher than 60°C.[1] Avoid aggressive heating, as it may degrade the compound.
-
Sonication: Use a bath sonicator to aid dissolution. Intermittent sonication for 10-15 minutes is often effective.[1]
-
pH Adjustment: The solubility of (RS)-AMPA can be influenced by pH. While specific data is limited, slightly adjusting the pH of your buffer may improve solubility. It is more soluble in 0.1 M HCl and 0.1 M NaOH than in water.
-
Use the Hydrobromide Salt: Consider using (RS)-AMPA hydrobromide, which is more water-soluble.[2][3]
-
Issue 2: My this compound solution is cloudy or has precipitates.
-
Question: After dissolving this compound, my solution has become cloudy or I see precipitates forming over time. What should I do?
-
Answer: Cloudiness or precipitation indicates that the compound is coming out of solution. This can happen if the concentration is too high for the solvent at a given temperature.
-
Re-dissolve: Try gently warming and sonicating the solution again to see if the precipitate re-dissolves.
-
Filter Sterilization: If you are preparing a sterile solution for cell culture, use a 0.22 µm syringe filter. This will also remove any undissolved micro-precipitates. It is recommended to filter the solution after it has been fully dissolved.
-
Prepare Fresh Solutions: It is best practice to prepare aqueous solutions of this compound fresh for each experiment to minimize precipitation issues.
-
Lower the Concentration: If precipitation persists, you may need to work with a lower concentration of the compound in your aqueous buffer.
-
Issue 3: I need to prepare a high-concentration stock solution.
-
Question: How can I prepare a concentrated stock solution of this compound for long-term storage and dilution into my experimental media?
-
Answer: For high-concentration stock solutions, DMSO is the recommended solvent.
-
You can prepare stock solutions in 100% DMSO at concentrations significantly higher than in aqueous buffers.
-
When diluting the DMSO stock into your aqueous experimental medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Data Presentation
Table 1: Solubility of AMPA Analogs in Various Solvents
| Compound | Solvent | Maximum Concentration | Conditions |
| This compound | Water | ~10 mM | Gentle warming may be required.[4] |
| This compound | PBS | 7.14 mg/mL (~35 mM) | Requires ultrasonication and heating to 60°C.[1] |
| (RS)-AMPA | DMSO | 4.3 mg/mL | - |
| (RS)-AMPA | 0.1 M HCl | 3.5 mg/mL | - |
| (RS)-AMPA | 0.1 M NaOH | 4.3 mg/mL | - |
| (S)-AMPA | Water | 50 mM - 100 mM | Soluble. |
| (S)-AMPA | Water | 40 mg/mL (~215 mM) | Requires ultrasonication and heating to 60°C. |
| (RS)-AMPA hydrobromide | Water | ~10 mM | More readily soluble than the monohydrate form; gentle warming may be needed.[2][3] |
| (RS)-AMPA hydrobromide | DMSO | 50 mg/mL (~187 mM) | Requires ultrasonication.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weigh out the required amount of this compound (Molecular Weight: 204.18 g/mol ).
-
Add the appropriate volume of sterile, purified water or desired aqueous buffer (e.g., PBS) to achieve a final concentration of 10 mM.
-
Vortex the solution briefly.
-
If the compound does not fully dissolve, place the vial in a water bath set to 37-50°C for 10-15 minutes.
-
If undissolved particles remain, sonicate the vial in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Use the solution fresh.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution of this compound
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Visualizations
References
improving (RS)-AMPA monohydrate stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (RS)-AMPA monohydrate in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity water (e.g., Milli-Q® or equivalent). Some suppliers note that gentle warming may be necessary to achieve complete dissolution for concentrations up to 10 mM. For certain applications, DMSO can also be used, but aqueous solutions are most common for physiological experiments.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures. Recommendations from suppliers typically include:
-
-20°C for short- to medium-term storage (up to 1 month).[1]
-
-80°C for long-term storage (up to 6 months).[1]
It is also advisable to protect solutions from light and, for maximal stability, to store them under a nitrogen atmosphere.[1]
Q3: How long are aqueous solutions of (RS)-AMPA stable at room temperature or 4°C?
Q4: Can I autoclave my (RS)-AMPA solution to sterilize it?
A4: Autoclaving is not recommended. The high temperatures (typically 121°C or 134°C) used in autoclaving can significantly accelerate the degradation of (RS)-AMPA, likely through hydrolysis of the isoxazole (B147169) ring. For sterilization, it is recommended to filter the solution through a 0.22 µm sterile filter.[1]
Q5: What are the main factors that can cause my (RS)-AMPA solution to lose activity?
A5: The primary factors that can lead to the degradation of (RS)-AMPA in aqueous solutions are:
-
pH: Basic conditions (pH > 7.4) can catalyze the hydrolysis and opening of the isoxazole ring.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Although less characterized, protection from light is often recommended, suggesting potential photosensitivity.[1]
-
Repeated Freeze-Thaw Cycles: These can compromise the stability of the compound in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
Problem 1: Diminished or inconsistent biological effect of (RS)-AMPA in my experiment.
-
Possible Cause 1: Degradation of (RS)-AMPA in the working solution.
-
Troubleshooting Steps:
-
Prepare fresh working solutions: Always prepare the final dilution of (RS)-AMPA immediately before use from a freshly thawed aliquot of a frozen stock solution.
-
Check the pH of your buffer: Ensure the pH of your experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium) is within a neutral or slightly acidic range if possible. Avoid alkaline conditions.
-
Maintain appropriate temperature: Keep working solutions on ice or at 4°C until they are used in the experiment.
-
-
-
Possible Cause 2: Degradation of the stock solution.
-
Troubleshooting Steps:
-
Verify storage conditions: Confirm that your stock solutions have been stored at the correct temperature (-20°C or -80°C) and for no longer than the recommended duration.
-
Avoid multiple freeze-thaw cycles: Use single-use aliquots. If you suspect your stock has been compromised, prepare a fresh stock solution from the solid compound.
-
Purchase a new batch of solid compound: If problems persist, the integrity of the solid this compound may be compromised.
-
-
Problem 2: Precipitation observed in my (RS)-AMPA solution.
-
Possible Cause 1: Exceeding the solubility limit.
-
Troubleshooting Steps:
-
Check the concentration: (RS)-AMPA has a solubility of up to 10 mM in water, which may require gentle warming to fully dissolve. If you are working with higher concentrations, you may have exceeded its solubility.
-
Use a more soluble salt form: Consider using (RS)-AMPA hydrobromide, which is reported to have higher water solubility.[2][3]
-
-
-
Possible Cause 2: Interaction with buffer components.
-
Troubleshooting Steps:
-
Simplify your buffer: Prepare the (RS)-AMPA solution in pure water first, then add it to your more complex experimental buffer.
-
Check for salt effects: High concentrations of certain salts in your buffer could potentially reduce the solubility of (RS)-AMPA.
-
-
Data Presentation
While specific quantitative stability data for this compound is not extensively published, a forced degradation study would be necessary to determine its precise stability profile. The following table illustrates the type of data that would be generated from such a study and provides hypothetical values based on the known chemistry of isoxazole-containing compounds. Note: These values are for illustrative purposes only and should be experimentally determined.
| pH of Buffer | Temperature | Estimated Half-life (t½) | Primary Degradation Pathway |
| 5.0 | 4°C | > 1 month | Minimal degradation |
| 5.0 | 25°C | Several weeks | Slow hydrolysis |
| 7.4 | 4°C | Several days to a week | Slow hydrolysis |
| 7.4 | 25°C | ~24-48 hours | Base-catalyzed hydrolysis |
| 7.4 | 37°C | < 24 hours | Accelerated hydrolysis |
| 9.0 | 25°C | A few hours | Rapid base-catalyzed hydrolysis |
Experimental Protocols
Protocol for Preparation of a Stable Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile water (e.g., Milli-Q®) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) for a few minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C for use within one month or at -80°C for use within six months.
Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound in a specific aqueous solution.
-
Preparation of (RS)-AMPA Solution: Prepare a solution of this compound of a known concentration (e.g., 1 mg/mL) in the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add 1N HCl to the AMPA solution and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 1N NaOH to the AMPA solution and incubate at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the AMPA solution and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the AMPA solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the AMPA solution to a light source that provides both UV and visible light.
-
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acid- and base-stressed samples.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of AMPA).
-
Analysis: Inject the samples onto the HPLC system. The method should be able to separate the intact (RS)-AMPA peak from any degradation product peaks.
-
-
Data Interpretation: Quantify the decrease in the peak area of the intact (RS)-AMPA over time to calculate the degradation rate and half-life under each stress condition. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Postulated degradation pathway of (RS)-AMPA via hydrolysis.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for (RS)-AMPA solution instability.
References
(RS)-AMPA monohydrate dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (RS)-AMPA monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic glutamate (B1630785) analog that acts as a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors.[1][2] It mimics the action of the endogenous neurotransmitter glutamate, causing the opening of the AMPA receptor's ion channel and leading to depolarization of the neuron.[1][2] (RS)-AMPA is crucial for studying excitatory neurotransmission as it specifically activates AMPA receptors without significantly interacting with kainate or NMDA receptors.[1][2][3]
Q2: Why am I observing high variability in my dose-response curve for this compound?
High variability in the dose-response to (RS)-AMPA is a documented phenomenon.[1][2] Several factors can contribute to this, including:
-
Cellular Heterogeneity: Different neurons or cell lines can express varying levels of AMPA receptors and associated auxiliary subunits, leading to different sensitivities to AMPA.[1][2]
-
Receptor Desensitization: AMPA receptors are prone to rapid desensitization, a state where the channel closes despite the continued presence of the agonist.[4][5][6] The rate and extent of desensitization can vary, affecting the measured response.
-
Experimental Conditions: Factors such as temperature, pH, and the ionic composition of the recording solution can all influence AMPA receptor function.
-
Presence of Allosteric Modulators: Endogenous or exogenous molecules can bind to allosteric sites on the AMPA receptor and modulate its activity, thereby altering the dose-response curve.[4][6][7][8]
Q3: What are AMPA receptor auxiliary subunits and how do they affect my experiments?
AMPA receptors in the brain are often associated with auxiliary subunits, such as Transmembrane AMPA Receptor Regulatory Proteins (TARPs).[7][9] These proteins can significantly alter the properties of the receptor, including:
-
Trafficking and Localization: Auxiliary subunits play a role in the delivery and stabilization of AMPA receptors at the synapse.[10]
-
Gating Properties: They can modulate the channel's opening, closing, desensitization, and deactivation kinetics.[7][9]
-
Pharmacology: The presence of different auxiliary subunits can alter the potency and efficacy of agonists and modulators.
The specific combination of AMPA receptor subunits and auxiliary proteins in your experimental system will influence the observed response to (RS)-AMPA.
Troubleshooting Guides
Problem 1: No response or a very weak response to (RS)-AMPA application.
| Possible Cause | Troubleshooting Step |
| Degraded (RS)-AMPA solution | Prepare a fresh solution of this compound. The solid form is stable at -20°C for at least 4 years, and it is soluble in water up to 10 mM.[3] |
| Low receptor expression | Verify the expression of AMPA receptors in your cell line or tissue preparation using techniques like Western blotting or immunohistochemistry. |
| Rapid desensitization | Co-apply (RS)-AMPA with a positive allosteric modulator that reduces desensitization, such as cyclothiazide (B1669527) (CTZ).[4][6] |
| Incorrect experimental conditions | Ensure your recording solutions are at the correct pH and ionic strength. Check for the presence of any potential AMPA receptor antagonists in your media. |
Problem 2: The dose-response curve is not sigmoidal or has a very shallow slope.
| Possible Cause | Troubleshooting Step |
| Receptor saturation at low concentrations | This could be due to the presence of endogenous positive allosteric modulators. Try the experiment in a more defined, serum-free medium if applicable. |
| Mixed population of receptors | Your cells may express multiple AMPA receptor subtypes with different affinities for (RS)-AMPA. Consider using a more homogenous cell population if possible. |
| Issues with drug application | Ensure rapid and complete solution exchange if using a perfusion system to avoid artifacts from slow agonist application. |
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in research applications. Note that the optimal concentration will vary depending on the specific experimental system.
| Application | Concentration Range | Reference |
| Cultured rat spinal and brainstem neuron depolarization | 10 µM - 1 mM | [1][2] |
| Whole-cell recordings in rat CA1 pyramidal neurons | 1 µM - 100 µM | [11] |
| General AMPA receptor activation | EC50 = 11 µM | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of AMPA Receptor Currents
This protocol is adapted for recording (RS)-AMPA-evoked currents from cultured neurons or brain slices.
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.
-
Prepare an internal solution for the patch pipette containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
Prepare stock solutions of this compound and any desired antagonists (e.g., NBQX) in water or a suitable solvent.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a target neuron.
-
Hold the neuron at a membrane potential of -60 mV to -70 mV.
-
Perfuse the recording chamber with aCSF. To isolate AMPA receptor currents, include antagonists for other receptors (e.g., picrotoxin (B1677862) for GABAA receptors, D-AP5 for NMDA receptors).
-
Apply (RS)-AMPA at the desired concentration through a rapid perfusion system.
-
Record the resulting inward current.
-
To confirm the current is mediated by AMPA receptors, co-apply a specific antagonist like NBQX.[11]
-
Visualizations
Caption: AMPA Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Troubleshooting Logic for Dose-Response Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting AMPA Receptor Gating Processes with Allosteric Modulators and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 8. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
preventing excitotoxicity with (RS)-AMPA monohydrate
Welcome to the Technical Support Center for Excitotoxicity Models. This guide provides detailed information for researchers, scientists, and drug development professionals on the use of (RS)-AMPA monohydrate to establish experimental models of excitotoxicity.
This compound is a potent agonist of AMPA receptors and is used to induce, not prevent, excitotoxicity. This process allows for the study of excitotoxic mechanisms and the screening of potential neuroprotective compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in excitotoxicity studies?
A1: this compound is a synthetic analog of the neurotransmitter glutamate (B1630785).[1][2] It is a potent and selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[3] In excitotoxicity studies, (RS)-AMPA is used to intentionally over-activate AMPA receptors. This leads to excessive influx of ions, particularly Ca²⁺ through calcium-permeable AMPA receptors (CP-AMPARs), which triggers a cascade of intracellular events culminating in neuronal cell death.[4][5][6]
Q2: Why is my (RS)-AMPA application not inducing significant cell death?
A2: A common reason for suboptimal excitotoxicity is the rapid desensitization of AMPA receptors upon binding to an agonist. To achieve sustained receptor activation and robust excitotoxicity, it is often necessary to co-administer (RS)-AMPA with a positive allosteric modulator like cyclothiazide (B1669527) (CTZ). CTZ inhibits AMPA receptor desensitization, leading to prolonged channel opening and a more significant ion influx.[7][8] Ensure you are using an appropriate concentration of both (RS)-AMPA and CTZ for your specific cell type.
Q3: What are the downstream signaling pathways activated by (RS)-AMPA-induced excitotoxicity?
A3: The primary trigger is excessive Ca²⁺ influx through CP-AMPARs.[4][5] This calcium overload activates multiple downstream pathways, including:
-
Calpain and Caspase Activation: Calcium-dependent proteases like calpains and executioner caspases (e.g., caspase-3) are activated, leading to the breakdown of essential cellular proteins and apoptosis.[7][9]
-
JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway is activated in a calcium-dependent manner, contributing to apoptotic cell death.[4][9]
-
Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to a decrease in membrane potential and an increase in the production of reactive oxygen species (ROS).[7][10]
Q4: How do I prepare and store this compound stock solutions?
A4: this compound has limited solubility in water at room temperature but can be dissolved in water with gentle warming up to approximately 10 mM. For higher concentrations, DMSO can be used.[11] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store at -20°C for short-term storage (1 month) or -80°C for longer-term storage (6 months).[11] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: AMPA-Induced Excitotoxicity in Neuronal Cultures
This guide addresses common issues encountered when using (RS)-AMPA to induce excitotoxicity in vitro.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Cell Death Between Wells/Plates | 1. Uneven cell seeding density.2. Inconsistent drug application (pipetting errors).3. Edge effects in the culture plate. | 1. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 20-30 minutes before placing in the incubator to ensure even settling.2. Use calibrated pipettes and be consistent with the timing and method of drug addition.3. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| No or Low Excitotoxicity Observed | 1. AMPA receptor desensitization.2. Sub-optimal concentration of (RS)-AMPA.3. Cell type is resistant to AMPA-induced excitotoxicity (may express low levels of CP-AMPARs). | 1. Co-apply (RS)-AMPA with an AMPA receptor positive allosteric modulator like cyclothiazide (CTZ, typical concentration 10-100 µM) to block desensitization.[7][9]2. Perform a dose-response curve to determine the optimal (RS)-AMPA concentration (typically in the range of 10-300 µM).[2][12][13]3. Verify the expression of calcium-permeable AMPA receptor subunits (e.g., GluA1, GluA3, GluA4) in your cell model. Some cell types, like mature cerebellar granule neurons, require desensitization block to show toxicity.[8] |
| Excessive Cell Death (Even in Control Groups) | 1. Poor initial culture health.2. Contamination (bacterial or fungal).3. Toxicity from vehicle (e.g., DMSO). | 1. Ensure cultures are healthy and have well-developed processes before starting the experiment. Allow cells to mature for an adequate number of days in vitro (DIV).2. Regularly check cultures for signs of contamination. Use sterile techniques.3. Perform a vehicle control. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic (typically ≤ 0.1%). |
| Inconsistent Results with Neuroprotective Compound | 1. Compound instability or degradation.2. Incorrect timing of compound application.3. Compound is not cell-permeable. | 1. Prepare fresh solutions of the test compound for each experiment.2. Test different application paradigms (pre-treatment, co-treatment, post-treatment) to determine the therapeutic window.3. Verify the cell permeability of your compound or use appropriate delivery systems. |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Cortical Neurons
This protocol provides a general framework for inducing excitotoxicity using (RS)-AMPA and CTZ. Concentrations and incubation times should be optimized for your specific cell type and culture conditions.
Materials:
-
Primary cortical neuron cultures (e.g., 12-14 DIV)
-
This compound
-
Cyclothiazide (CTZ)
-
Neurobasal medium and B-27 supplement
-
Hanks' Balanced Salt Solution (HBSS)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT)
Procedure:
-
Preparation: Prepare fresh stock solutions of (RS)-AMPA and CTZ. A common stock for CTZ is 10-100 mM in DMSO. A stock for (RS)-AMPA can be made in water or HBSS.
-
Culture Medium Change: Gently remove the conditioned culture medium from the neuronal cultures and wash once with pre-warmed HBSS.
-
Pre-incubation with CTZ: Add pre-warmed HBSS containing the desired final concentration of CTZ (e.g., 100 µM). Incubate the cells for 10-15 minutes at 37°C.[7] This step allows the CTZ to block the desensitization mechanism before the agonist is applied.
-
AMPA Application: Add (RS)-AMPA to the wells to reach the desired final concentration (e.g., 30 µM). The AMPA can be added from a concentrated stock directly into the CTZ-containing medium.
-
Incubation: Incubate the cultures for the desired duration (e.g., 30 minutes to 24 hours) at 37°C.[7][13] Shorter durations often produce more consistent and apoptosis-like death, while longer durations can lead to necrosis.
-
Termination of Treatment: Gently remove the treatment medium, wash the cells twice with pre-warmed HBSS, and replace with fresh, pre-warmed Neurobasal/B-27 medium.
-
Assessment of Cell Death: Return the plates to the incubator for 24 hours. After this recovery period, assess cell viability/death using a standard method:
Visualizations
Signaling Pathway of AMPA-Induced Excitotoxicity
Caption: Downstream signaling cascade following AMPA receptor over-activation.
Experimental Workflow for In Vitro Excitotoxicity Assay
Caption: Step-by-step workflow for an AMPA-induced excitotoxicity experiment.
Troubleshooting Logic for Low Excitotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. REVIEW ARTICLE The role of excitotoxicity in neurodegeneration [termedia.pl]
- 4. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA neurotoxicity in cultured cerebellar granule neurons: mode of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPA receptor-mediated toxicity in oligodendrocyte progenitors involves free radical generation and activation of JNK, calpain and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 11. (RS)-AMPA hydrochloride | iGluR | 2922283-04-1 | Invivochem [invivochem.com]
- 12. Regulated Expression of Surface AMPA Receptors Reduces Excitotoxicity in Auditory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular Acidity Potentiates AMPA Receptor-Mediated Cortical Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (RS)-AMPA monohydrate experimental results
Welcome to the technical support center for (RS)-AMPA monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the preparation and use of this compound in a question-and-answer format.
1. Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound in water. What can I do?
-
Answer: this compound has limited solubility in water. To aid dissolution, gentle warming and sonication can be effective. It is recommended to prepare stock solutions in water at a maximum concentration of 10 mM. For in vivo experiments where higher concentrations might be needed, co-solvents such as DMSO, PEG300, and Tween-80 may be used, but these should be tested for compatibility with your experimental system.[1][2] A more water-soluble alternative is the hydrobromide salt of (RS)-AMPA.[3]
-
-
Question: My this compound solution appears cloudy or has precipitated after storage. Why is this happening and how can I prevent it?
-
Answer: Precipitation can occur if the concentration exceeds the solubility limit at the storage temperature. It is crucial to ensure the compound is fully dissolved initially. To prevent precipitation, store stock solutions as recommended and consider preparing fresh dilutions for each experiment. If you are using a stock solution prepared in water, it should be filtered and sterilized with a 0.22 μm filter before use.[1][2]
-
-
Question: What is the best way to store this compound powder and stock solutions?
-
Answer: The solid form of this compound should be stored at -20°C for long-term stability (≥ 4 years).[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1][2] Stock solutions should also be protected from light and stored under nitrogen if possible.[1]
-
2. Experimental Inconsistencies
-
Question: I am observing variable or weaker-than-expected responses in my cell-based assays. What could be the cause?
-
Answer: Several factors could contribute to inconsistent results:
-
Solution Instability: Ensure that your stock solution is fresh and has been stored correctly. Degradation can occur with improper storage or repeated freeze-thaw cycles.[1][2]
-
Concentration Issues: Verify the final concentration of (RS)-AMPA in your assay. Inaccurate dilutions can lead to variability.
-
Receptor Desensitization: AMPA receptors can rapidly desensitize in the continued presence of an agonist.[5][6] This can lead to a diminished response over time. Consider using a rapid application system or a perfusion system to control the duration of agonist exposure.
-
Cell Health and Density: Ensure your cells are healthy and at an appropriate density. Stressed or overly confluent cells may respond differently.
-
Racemic Mixture: Remember that (RS)-AMPA is a racemic mixture of the active (S)-enantiomer and the inactive (R)-enantiomer.[4] The effective concentration of the active compound is half of the total concentration.
-
-
-
Question: My electrophysiology recordings show a rapid decay in the current after applying (RS)-AMPA. Is this normal?
-
Answer: Yes, this is a characteristic feature of AMPA receptors known as desensitization.[5][7] Upon binding to an agonist like AMPA, the receptor channel opens, but then quickly enters a desensitized state where it is closed and cannot be re-opened by the agonist. The rate and extent of desensitization can be influenced by the AMPA receptor subunit composition and the presence of auxiliary proteins like TARPs.[8]
-
3. Data Interpretation
-
Question: How can I differentiate the effects of (RS)-AMPA from the activation of other glutamate (B1630785) receptors?
-
Answer: (RS)-AMPA is a selective agonist for AMPA receptors and does not significantly interact with NMDA or kainate receptor binding sites.[1][2][4] To isolate AMPA receptor-mediated responses, it is common practice to include antagonists for NMDA receptors (e.g., APV) and kainate receptors in your experimental buffer.
-
-
Question: What is a typical effective concentration range for (RS)-AMPA in cell culture experiments?
-
Answer: The effective concentration can vary depending on the cell type and the specific assay. However, a common working concentration range is between 10 µM and 100 µM.[1][7] Application of 10⁻⁵ M (10 µM) (RS)-AMPA has been shown to produce small depolarizations, while 10⁻⁴ M (100 µM) can elicit more substantial depolarizations.[1][2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 186.17 g/mol (anhydrous) | [9] |
| Solubility in Water | Up to 10 mM with gentle warming | [4][9] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
| Solid Storage | -20°C for ≥ 4 years | [4] |
| Typical Working Concentration | 10 µM - 100 µM | [1][2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight can vary slightly between batches due to hydration, so refer to the batch-specific molecular weight on the certificate of analysis for precise calculations.
-
Dissolution: Add the appropriate volume of high-purity water to achieve a final concentration of 10 mM.
-
Warming and Sonication: If the powder does not dissolve readily, gently warm the solution (e.g., in a 37°C water bath) and sonicate for short intervals until the solid is completely dissolved.[9]
-
Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] Protect from light.[1]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Recording AMPA Receptor Currents
-
Cell Preparation: Prepare brain slices or cultured neurons according to your standard laboratory protocol.
-
External Solution (ACSF): Continuously perfuse the recording chamber with artificial cerebrospinal fluid (ACSF) containing antagonists for other glutamate receptors (e.g., D-AP5 for NMDA receptors) and GABA-A receptors (e.g., picrotoxin (B1677862) or bicuculline) to isolate AMPA receptor-mediated currents.
-
Internal Solution: Use a cesium-based internal solution to block potassium channels. A common composition is (in mM): 127 Cs-Methanesulfonate, 10 NaCl, 5 EGTA, 10 HEPES, 6 QX-314, 4 ATP-Mg, and 0.3 GTP; pH adjusted to 7.25 with CsOH.
-
Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. Hold the cell at a negative membrane potential (e.g., -70 mV) to minimize the contribution of voltage-gated channels.
-
AMPA Application: Rapidly apply this compound at the desired concentration (e.g., 10-100 µM) using a fast perfusion system.
-
Data Acquisition: Record the resulting inward current, which represents the activation of AMPA receptors.
-
Troubleshooting:
-
No or small response: Check the viability of the cell, the quality of the seal, and the freshness and concentration of your AMPA solution.
-
Rapid current decay: This is expected due to receptor desensitization.[5][7] To study the peak current, ensure your application is rapid.
-
Run-down of the current with repeated applications: Allow sufficient time between applications for the receptors to recover from desensitization.
-
Protocol 3: Calcium Imaging of AMPA Receptor Activation
-
Cell Loading: Incubate cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Buffer Composition: During the experiment, use a physiological salt solution. Include antagonists for NMDA and kainate receptors to ensure the observed calcium influx is primarily through calcium-permeable AMPA receptors.[10][11]
-
Baseline Measurement: Acquire baseline fluorescence images before the application of (RS)-AMPA.
-
AMPA Application: Apply this compound at the desired concentration to the cells.
-
Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium concentration. An increase in fluorescence indicates calcium influx.
-
Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or regions of interest.
-
Troubleshooting:
-
High background fluorescence: Ensure complete de-esterification of the AM ester dye and proper washing of the cells.
-
No response: Confirm that the cells express calcium-permeable AMPA receptors. Not all AMPA receptors are permeable to calcium. The response will depend on the subunit composition of the receptors. Also, verify the activity of your AMPA solution.
-
Phototoxicity: Minimize exposure of the cells to excitation light to prevent phototoxicity and photobleaching of the dye.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for using (RS)-AMPA.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (RS)-AMPA hydrobromide | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Structural Bases of Desensitization in AMPA Receptor-Auxiliary Subunit Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization Properties of AMPA Receptors at the Cerebellar Mossy Fiber–Granule Cell Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging [en.bio-protocol.org]
- 11. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating (RS)-AMPA Monohydrate in Long-Term Potentiation Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of (RS)-AMPA monohydrate in long-term potentiation (LTP) experiments. Authored for professionals in neuroscience research and drug development, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the successful and reproducible induction of LTP.
Troubleshooting Guide
Researchers may encounter several challenges when using this compound to induce chemical LTP (cLTP). This guide addresses common issues in a question-and-answer format to facilitate rapid problem-solving.
| Problem | Potential Cause | Recommended Solution |
| No observable LTP or weak potentiation | Suboptimal (RS)-AMPA Concentration: The concentration may be too low to sufficiently depolarize neurons and activate voltage-gated calcium channels, or too high, leading to receptor desensitization. | Systematically test a range of (RS)-AMPA concentrations. Start with a low concentration (e.g., 1 µM) and incrementally increase to find the optimal window for LTP induction in your specific preparation. |
| Insufficient NMDA Receptor Co-activation: LTP induction is critically dependent on the activation of NMDA receptors, which requires both glutamate (B1630785) binding and postsynaptic depolarization to relieve the magnesium block.[1] | Ensure the presence of an NMDA receptor co-agonist, such as glycine (B1666218) or D-serine, in the extracellular solution. Consider a co-application of a low concentration of NMDA (e.g., 10-20 µM) with (RS)-AMPA. | |
| Receptor Desensitization: Prolonged exposure to high concentrations of AMPA can cause rapid desensitization of AMPA receptors, preventing sustained depolarization required for LTP. | Apply (RS)-AMPA for a short duration (e.g., 1-3 minutes). Consider using a positive allosteric modulator (PAM) of AMPA receptors, like cyclothiazide, to reduce desensitization. However, be aware that this can also increase the risk of excitotoxicity. | |
| Induction of Long-Term Depression (LTD) instead of LTP | Inappropriate Calcium Influx: A modest, prolonged increase in intracellular calcium can trigger LTD, while a large, transient increase is required for LTP. The (RS)-AMPA concentration may be in a range that preferentially activates LTD signaling pathways. | Re-optimize the (RS)-AMPA concentration. A lower concentration might be inducing LTD. Also, verify the composition of your recording solutions, particularly the extracellular calcium and magnesium concentrations. |
| Evidence of Excitotoxicity (e.g., neuronal swelling, cell death) | Excessive Calcium Influx: High concentrations of (RS)-AMPA can lead to excessive activation of AMPA receptors, causing significant neuronal depolarization, massive calcium influx through voltage-gated calcium channels and NMDA receptors, and subsequent excitotoxic cell death.[2][3] | Reduce the concentration of (RS)-AMPA and/or the duration of application. Ensure that your extracellular solution contains a physiological concentration of magnesium to help block NMDA receptors at rest. Consider including a low concentration of an NMDA receptor antagonist if excitotoxicity is persistent. |
| Compromised Glutamate Uptake: Impaired function of glutamate transporters can lead to an accumulation of excitatory neurotransmitters in the synaptic cleft, exacerbating the effects of exogenously applied (RS)-AMPA.[4] | Ensure the health of your slice preparation, as healthy astrocytes are crucial for glutamate clearance. Avoid experimental conditions that may inhibit glutamate transporter function. | |
| High Variability in Experimental Results | Inconsistent Drug Application: Differences in the rate and method of (RS)-AMPA application can lead to variability in the effective concentration at the synapse. | Utilize a perfusion system that allows for rapid and consistent solution exchange. Ensure complete washout of the drug after the application period. |
| Slice Health and Age: The health and developmental stage of the hippocampal slices can significantly impact their susceptibility to LTP induction and excitotoxicity. | Use slices from animals of a consistent age and ensure optimal slice health through proper preparation and maintenance protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for inducing LTP?
A1: There is no single optimal concentration, as it is highly dependent on the experimental preparation (e.g., cultured neurons vs. acute hippocampal slices) and specific conditions. Based on available data, concentrations in the range of 10 µM to 50 µM have been used to elicit neuronal depolarization. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific setup, balancing robust potentiation with the avoidance of excitotoxicity.
Q2: Is this compound alone sufficient to induce LTP?
A2: Generally, no. While (RS)-AMPA can depolarize the postsynaptic membrane, LTP induction via the canonical pathway requires the activation of NMDA receptors. This necessitates the presence of a co-agonist like glycine or D-serine and sufficient depolarization to remove the Mg2+ block from the NMDA receptor channel. Therefore, it is recommended to include a co-agonist in the artificial cerebrospinal fluid (aCSF).
Q3: How can I be sure I am inducing LTP and not LTD?
A3: The magnitude and duration of the postsynaptic calcium increase are key determinants of whether LTP or LTD is induced. A large, rapid calcium transient typically leads to LTP, while a smaller, more prolonged increase can result in LTD. To favor LTP, use a higher concentration of (RS)-AMPA for a shorter duration. Electrophysiological characterization is essential to confirm the direction of plasticity.
Q4: What are the signs of excitotoxicity, and how can I mitigate it?
A4: Electrophysiological signs of excitotoxicity include a progressive loss of synaptic responses, a significant increase in the baseline noise of the recording, and a depolarizing shift in the resting membrane potential. Morphologically, you may observe dendritic swelling. To mitigate excitotoxicity, lower the (RS)-AMPA concentration, reduce the application time, and ensure your aCSF contains physiological levels of Mg2+.
Q5: How should I prepare and store this compound solutions?
A5: this compound is soluble in water. Prepare a concentrated stock solution (e.g., 10 mM) in deionized water and store it in aliquots at -20°C. Dilute the stock solution to the final working concentration in aCSF on the day of the experiment.
Experimental Protocols
While a specific, universally validated protocol for this compound-induced LTP is not prominently available in the literature due to the challenges of excitotoxicity, a general approach for chemical LTP (cLTP) can be adapted. The following is a template protocol that should be optimized for your specific experimental conditions.
Chemical LTP (cLTP) Induction Protocol Template
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF with a composition appropriate for your preparation. A standard recipe includes (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2 CaCl2, 1 MgSO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water.
-
NMDA Co-agonist Stock Solution: Prepare a 10 mM stock solution of glycine or D-serine in deionized water.
-
cLTP Induction Solution: On the day of the experiment, prepare the cLTP solution by adding (RS)-AMPA and the NMDA co-agonist to the aCSF to achieve the desired final concentrations. It is also advisable to remove Mg2+ from the aCSF during the induction phase to facilitate NMDA receptor activation.
2. Electrophysiological Recording:
-
Prepare hippocampal slices and allow them to recover for at least 1 hour.
-
Establish a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.
3. cLTP Induction:
-
Switch the perfusion from standard aCSF to the cLTP induction solution containing (RS)-AMPA and the NMDA co-agonist (and lacking Mg2+).
-
Apply the cLTP solution for a short duration, typically 1-5 minutes.
-
After the induction period, switch back to the standard aCSF containing Mg2+.
4. Post-Induction Recording:
-
Continue to record synaptic responses for at least 60 minutes to assess the induction and maintenance of LTP.
| Parameter | Starting Recommendation | Optimization Range |
| (RS)-AMPA Concentration | 20 µM | 1 - 100 µM |
| NMDA Co-agonist (Glycine/D-Serine) | 10 µM | 1 - 50 µM |
| Application Duration | 3 minutes | 1 - 10 minutes |
| Mg2+ in Induction Solution | 0 mM | 0 - 0.5 mM |
Visualizing the LTP Signaling Pathway
The induction of LTP by AMPA receptor activation is intricately linked to the canonical NMDA receptor-dependent signaling cascade. The initial depolarization caused by (RS)-AMPA application facilitates the opening of NMDA receptors, leading to a cascade of intracellular events.
Caption: Signaling pathway for chemically-induced LTP.
Experimental Workflow for Optimizing (RS)-AMPA Concentration
A systematic approach is essential for determining the optimal (RS)-AMPA concentration for cLTP induction. The following workflow outlines the key steps.
Caption: Workflow for optimizing (RS)-AMPA concentration.
By following these guidelines, researchers can more effectively utilize this compound as a tool to investigate the molecular mechanisms of synaptic plasticity, while minimizing common experimental pitfalls.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (RS)-AMPA Monohydrate Hydrobromide Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (RS)-AMPA monohydrate hydrobromide salt, with a focus on its enhanced solubility. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Data Presentation
Solubility Data
This compound hydrobromide salt is a more water-soluble form of (RS)-AMPA.[1] The following table summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 2.67[1] | 10[1] | Gentle warming and sonication may be required.[2] |
| DMSO | 50 | 187.21 | Ultrasonic assistance is recommended. Use freshly opened DMSO as it is hygroscopic.[3] |
Recommended Storage Conditions for Stock Solutions
Proper storage is crucial to maintain the stability and activity of your this compound hydrobromide salt solutions.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture.[3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture.[3] |
| +4°C (solid form) | As per manufacturer | Desiccate.[1] |
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the preparation and use of this compound hydrobromide salt solutions.
Q1: My this compound hydrobromide salt is not fully dissolving in water. What should I do?
A1: If you observe precipitation or incomplete dissolution, follow these steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C.[2] Avoid aggressive heating, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid dissolution.[2][3] A short burst of sonication can be very effective.
-
pH Adjustment: Ensure the pH of your solvent is compatible. While the hydrobromide salt improves water solubility, extreme pH values can affect it.
-
Solvent Choice: For higher concentrations, consider preparing a stock solution in DMSO.[3]
Q2: I see some precipitate in my stock solution after thawing. Is it still usable?
A2: Precipitation upon thawing can occur. Try gently warming the vial to 37°C and vortexing to redissolve the precipitate. If the precipitate persists, it may indicate that the concentration is too high for the storage conditions or that the compound has degraded. It is recommended to filter the solution through a 0.22 µm filter before use to remove any particulate matter.[3][4] For critical experiments, preparing a fresh stock solution is the safest option.
Q3: How often should I prepare fresh working solutions?
A3: For in vitro and in vivo experiments, it is highly recommended to prepare fresh working solutions daily from a frozen stock.[2] This minimizes the risk of degradation and ensures consistent results.
Q4: What are the typical working concentrations for (RS)-AMPA in cell culture experiments?
A4: The effective concentration can vary depending on the cell type and the specific assay. However, a common concentration range to elicit depolarization in cultured neurons is 10⁻⁵ M to 10⁻³ M.[4] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound hydrobromide salt can be used for in vivo studies. Due to its improved water solubility, it is more amenable to formulation in physiological buffers. It is crucial to prepare fresh solutions for injection on the day of the experiment.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)
Materials:
-
This compound hydrobromide salt (MW: 267.08 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Water bath at 37°C
-
Ultrasonic bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 2.67 mg of this compound hydrobromide salt.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Vortex the solution briefly.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[3][4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Application in Neuronal Cell Culture for Electrophysiology
Objective: To record AMPA receptor-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External recording solution (e.g., artificial cerebrospinal fluid - ACSF)
-
Internal pipette solution
-
This compound hydrobromide salt stock solution (10 mM)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare the external and internal solutions for patch-clamp recording. The composition of these solutions will depend on the specific experimental goals.
-
Prepare a fresh working solution of (RS)-AMPA by diluting the 10 mM stock solution in the external recording solution to the desired final concentration (e.g., 10-100 µM).
-
Establish a whole-cell patch-clamp configuration on a cultured neuron.
-
Record baseline synaptic activity or holding current.
-
Apply the (RS)-AMPA working solution to the neuron using a perfusion system.
-
Record the resulting inward current, which is indicative of AMPA receptor activation.
-
Wash out the (RS)-AMPA with the external recording solution to allow the current to return to baseline.
Visualizations
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by glutamate (B1630785) or an agonist like (RS)-AMPA leads to the influx of Na⁺ ions, causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the Mg²⁺ block of NMDA receptors, allowing for Ca²⁺ influx and the initiation of downstream signaling cascades involved in synaptic plasticity. Key kinases such as CaMKII, PKA, and PKC are activated, leading to the phosphorylation of AMPA receptor subunits and other target proteins, ultimately modulating receptor trafficking and synaptic strength.[5][6] Additionally, AMPA receptors can signal through a non-ionotropic pathway involving the tyrosine kinase Lyn, which in turn activates the MAPK pathway.[7]
Caption: AMPA Receptor Signaling Pathways
Experimental Workflow for Solution Preparation and Application
The following diagram outlines the standard workflow from preparing a stock solution of this compound hydrobromide salt to its application in a cell-based assay.
References
- 1. (RS)-AMPA hydrobromide | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. (RS)-AMPA hydrobromide | CAS:171259-81-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (RS)-AMPA Monohydrate and Other AMPA Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various AMPA receptor agonists is critical for designing experiments and interpreting results. This guide provides an objective comparison of (RS)-AMPA monohydrate with other key AMPA receptor agonists, supported by experimental data and detailed methodologies.
Introduction to AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is an ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system.[1][2] These receptors are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2] The activation of AMPA receptors by agonists leads to the influx of cations, primarily Na+ and sometimes Ca2+, resulting in depolarization of the postsynaptic membrane.[2]
(RS)-AMPA is a synthetic agonist that is highly selective for AMPA receptors, making it a valuable tool for studying their function.[3][4] The biologically active form is the (S)-enantiomer. This guide will compare (RS)-AMPA to other commonly used AMPA receptor agonists, highlighting their distinct pharmacological properties.
Quantitative Comparison of AMPA Receptor Agonists
The following table summarizes the key pharmacological parameters of several AMPA receptor agonists. These values are compiled from various electrophysiological and binding studies and can vary depending on the experimental conditions and receptor subunit composition.
| Agonist | Receptor Subtype Specificity | Potency (EC50) | Efficacy | Desensitization |
| (RS)-AMPA | Selective for AMPA receptors over NMDA and kainate receptors.[5] | Micromolar range[6] | Full agonist | Rapid and profound[7] |
| Glutamate | Endogenous agonist for all ionotropic and metabotropic glutamate receptors. | Micromolar range | Full agonist (endogenous standard) | Rapid and profound |
| Kainate | Potent agonist at both AMPA and kainate receptors.[8] | Micromolar range, generally lower potency at AMPA receptors compared to AMPA.[6] | Partial to full agonist, depending on the receptor subunit composition. | Slower and less complete desensitization compared to AMPA.[9][10] |
| Quisqualate | Potent agonist at AMPA receptors and group I metabotropic glutamate receptors.[11] | Micromolar range, similar to or slightly more potent than AMPA.[7] | Full agonist[6] | Rapid and profound[12] |
| (S)-5-Fluorowillardiine | Selective AMPA receptor agonist with higher affinity for GluA1 and GluA2 subunits.[13][14] | Sub-micromolar to low micromolar range, more potent than AMPA.[15] | Full agonist | Slower and less complete desensitization than AMPA. |
Detailed Agonist Profiles
(RS)-AMPA
(RS)-AMPA is a prototypical AMPA receptor agonist and is widely used as a reference compound in pharmacological studies.[4] Its high selectivity allows for the specific investigation of AMPA receptor-mediated effects without confounding activity at other glutamate receptors.[3][5] The rapid activation and desensitization kinetics induced by AMPA are characteristic of native synaptic currents.[7]
Glutamate
As the endogenous neurotransmitter, glutamate activates all glutamate receptor subtypes. While it is the physiological standard, its lack of selectivity necessitates the use of antagonists for other glutamate receptors to isolate AMPA receptor-specific responses in experimental settings.
Kainate
Kainate is a potent agonist at both AMPA and its own class of kainate receptors.[8] At AMPA receptors, it often acts as a partial agonist and induces currents that desensitize more slowly and incompletely than those elicited by AMPA.[9][10] This property makes kainate a useful tool for studying the desensitized state of the AMPA receptor. The interaction of kainate with AMPA receptors can be complex and is influenced by the receptor's subunit composition and the presence of transmembrane AMPA receptor regulatory proteins (TARPs).[16][17][18]
Quisqualate
Quisqualate is a potent, non-selective agonist that activates both AMPA receptors and group I metabotropic glutamate receptors.[11] This dual activity can complicate the interpretation of experimental results. Historically, AMPA receptors were initially termed "quisqualate receptors" due to the potent effects of this agonist.[1]
Willardiine Derivatives
The willardiine class of compounds includes several potent and selective AMPA receptor agonists.[13][14][15] (S)-5-Fluorowillardiine, in particular, is a high-affinity agonist that exhibits slower and less complete desensitization compared to AMPA, making it useful for studies requiring sustained receptor activation.[13][14] The selectivity of willardiine derivatives for AMPA versus kainate receptors is influenced by the substituent at the 5-position of the uracil (B121893) ring.[13][14][15]
Experimental Protocols
Radioligand Binding Assay for AMPA Receptors
This protocol is used to determine the binding affinity of a test compound for the AMPA receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous glutamate.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the unlabeled test agonist.
-
The reaction is typically carried out in a multi-well plate format.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of AMPA receptor agonists by measuring ion currents in response to agonist application.[19][20][21]
-
Cell Preparation:
-
Prepare acute brain slices from a region of interest (e.g., hippocampus) or use cultured neurons or cell lines (e.g., HEK293 cells) expressing specific AMPA receptor subunits.
-
-
Recording Configuration:
-
Establish a whole-cell patch-clamp configuration on a target cell using a glass micropipette filled with an appropriate internal solution.[22]
-
Voltage-clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.
-
-
Agonist Application:
-
Rapidly apply the AMPA receptor agonist at known concentrations using a fast perfusion system. This is crucial for accurately resolving the fast activation and desensitization kinetics of AMPA receptors.
-
-
Data Acquisition and Analysis:
-
Record the agonist-evoked currents using an appropriate amplifier and data acquisition software.
-
To determine the EC50, apply a range of agonist concentrations and plot the peak current response as a function of concentration. Fit the data with a sigmoidal dose-response curve.
-
Analyze the kinetics of the current to determine the rates of activation, deactivation, and desensitization.
-
Visualizing AMPA Receptor Signaling and Experimental Workflows
dot
Caption: AMPA receptor signaling pathway.
dot
Caption: General experimental workflow for comparing AMPA agonists.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (RS)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship between agonist potency and AMPA receptor kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 9. Functional similarities and differences of AMPA and kainate receptors expressed by cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity | Journal of Neuroscience [jneurosci.org]
- 11. Quisqualic acid - Wikipedia [en.wikipedia.org]
- 12. Characterization of quisqualate receptor desensitization in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family | Journal of Neuroscience [jneurosci.org]
- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 21. asu.elsevierpure.com [asu.elsevierpure.com]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Validating (RS)-AMPA Monohydrate's Selectivity for AMPA Receptors: A Comparative Guide
(RS)-AMPA monohydrate is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This guide provides a comparative analysis of this compound, supported by experimental data, to validate its selectivity for AMPA receptors over other ionotropic glutamate (B1630785) receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.
Comparative Analysis of Agonist Potency
The selectivity of this compound is demonstrated by its high potency at AMPA receptors compared to its negligible activity at NMDA and kainate receptors. This is quantified through binding affinity (Ki) and concentration-response (EC50 or IC50) values obtained from radioligand binding assays and electrophysiological studies.
| Compound | Receptor Target | IC50 (nM)[1] | EC50 (µM) |
| (RS)-AMPA | AMPA | 19 | 66.2 |
| Quisqualate | AMPA | 9.7 | 16.3 |
| L-Glutamate | AMPA | 272-373 | 296 |
| 2-Me-Tet-AMPA | AMPA | - | 3.4 |
| Kainate | Kainate/AMPA | 6200 | - |
| NMDA | NMDA | >100,000 | - |
| MK-801 | NMDA | >100,000 | - |
| DL-AP5 | NMDA | >100,000 | - |
Note: IC50 values are from a competitive binding assay using [3H]-AMPA on rat cortex membranes.[1] EC50 values are from electrophysiological recordings on GluR2 channels.
The data clearly indicates that (RS)-AMPA exhibits a high affinity for AMPA receptors, with an IC50 value of 19 nM.[1] In contrast, compounds known to act on NMDA receptors, such as NMDA, MK-801, and DL-AP5, are virtually inactive at the AMPA receptor binding site, with IC50 values exceeding 100,000 nM.[1] While kainate shows some affinity for the AMPA receptor, it is significantly lower than that of (RS)-AMPA.
Experimental Protocols
To validate the selectivity of this compound, two primary experimental methodologies are employed: competitive radioligand binding assays and electrophysiological recordings.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibitory constant (Ki) of (RS)-AMPA for AMPA, NMDA, and kainate receptors.
Materials:
-
[3H]-AMPA (for AMPA receptor binding)
-
[3H]-CGP 39653 (for NMDA receptor binding)
-
[3H]-Kainate (for kainate receptor binding)
-
This compound
-
Membrane preparations from rat cortex or cells expressing the specific receptor subtypes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ligands for non-specific binding determination (e.g., L-glutamate)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue or receptor-expressing cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For each receptor type, a separate experiment is conducted with the corresponding radioligand.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the (RS)-AMPA concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording in Xenopus Oocytes
This technique measures the functional response of a receptor to an agonist by recording the ion flow through the channel.
Objective: To determine the concentration-response curve and EC50 value of (RS)-AMPA at AMPA, NMDA, and kainate receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the subunits of AMPA, NMDA, and kainate receptors
-
This compound
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES)
-
Two-electrode voltage-clamp setup
-
Microinjection apparatus
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.[2] Inject the oocytes with cRNA encoding the desired receptor subunits and incubate them for 2-7 days to allow for receptor expression.[2]
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with the recording solution.[2] Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Data Acquisition: Record the current responses elicited by each agonist concentration.
-
Data Analysis: Plot the peak current response against the logarithm of the (RS)-AMPA concentration. Fit the data with a Hill equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Mechanisms
To further understand the context of (RS)-AMPA's action, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
AMPA Receptor Signaling Pathway
Caption: AMPA receptor activation by an agonist like (RS)-AMPA leads to ion influx, depolarization, and activation of downstream signaling cascades, including CaMKII and MAPK pathways, ultimately influencing synaptic plasticity.[3][4]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of (RS)-AMPA.
Experimental Workflow: Electrophysiological Selectivity Assay
References
- 1. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Confirming (RS)-AMPA Monohydrate Effects: A Comparative Guide to Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antagonist studies used to confirm the effects of (RS)-AMPA monohydrate, a potent synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Understanding the pharmacological tools to modulate AMPA receptor activity is crucial for neuroscience research and the development of therapeutics for neurological disorders. This document summarizes key experimental data, details methodologies for antagonist studies, and visualizes the underlying signaling pathways and experimental workflows.
Competitive Antagonists: NBQX and CNQX
Two of the most widely used competitive antagonists to study this compound's effects are NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). These compounds bind to the same site as the agonist (RS)-AMPA, thereby preventing receptor activation.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the inhibitory potency of NBQX and CNQX against AMPA receptors. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the AMPA receptor response. Lower IC50 values indicate higher potency.
| Antagonist | Target Receptor(s) | IC50 for AMPA Receptors (µM) | Selectivity Notes | Reference(s) |
| NBQX | AMPA / Kainate | 0.15 | More selective for AMPA over Kainate receptors compared to CNQX.[1] No significant effect on NMDA receptors. | [1] |
| CNQX | AMPA / Kainate / NMDA (glycine site) | 0.3 | Also antagonizes kainate receptors and the glycine (B1666218) site of NMDA receptors at higher concentrations (IC50 = 25 µM). |
Key Findings from Antagonist Studies:
-
Dose-Dependent Inhibition: Both NBQX and CNQX demonstrate a dose-dependent inhibition of currents induced by AMPA receptor agonists.[2] Studies have shown that increasing concentrations of these antagonists lead to a progressive reduction in the amplitude of AMPA-evoked depolarizations and excitatory postsynaptic currents (EPSCs).[3]
-
Competitive Antagonism: Schild analysis of NBQX inhibition of AMPA-induced currents has yielded pA2 values near 7.05 with slopes close to unity, confirming the competitive nature of its antagonism.[4]
-
In Vivo Efficacy: In animal models, both NBQX and CNQX have been shown to have neuroprotective effects in conditions like ischemia and to reduce seizure activity, demonstrating their ability to counteract the effects of excessive AMPA receptor activation in a physiological setting.[5][6] For instance, NBQX has been shown to prolong survival in a mouse model of amyotrophic lateral sclerosis (ALS).[5]
-
Behavioral Effects: Studies in rats have shown that both CNQX and NBQX can inhibit locomotor activity.[7]
Experimental Protocols
To confirm the effects of this compound using antagonists, electrophysiological techniques are commonly employed. The following is a detailed methodology for a key experiment: whole-cell patch-clamp recording from cultured neurons or brain slices.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol allows for the direct measurement of ion currents flowing through AMPA receptors in response to this compound application, and how these currents are affected by antagonists.
1. Preparation of Cells/Slices:
- Cell Culture: Primary neurons (e.g., hippocampal or cortical) are cultured on glass coverslips.
- Brain Slices: Acute brain slices (e.g., hippocampal) are prepared from rodents using a vibratome. Slices are maintained in artificial cerebrospinal fluid (ACSF).
2. Solutions:
- External (ACSF) Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution is continuously bubbled with 95% O2 / 5% CO2.
- Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
3. Recording Procedure:
- A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
- A gigaohm seal is formed between the pipette tip and the cell membrane.
- The membrane patch is then ruptured to achieve the whole-cell configuration.
- The neuron is voltage-clamped at a holding potential of -70 mV to record inward currents.
4. Drug Application:
- A baseline recording of spontaneous activity is obtained.
- This compound is applied to the bath or locally via a perfusion system at a specific concentration (e.g., 10 µM) to evoke an inward current.
- After washing out the agonist, the antagonist (e.g., NBQX at 1 µM) is pre-applied for a few minutes.
- This compound is then co-applied with the antagonist, and the resulting current is recorded.
- This process is repeated with increasing concentrations of the antagonist to generate a dose-response curve.
5. Data Analysis:
- The peak amplitude of the AMPA-induced current is measured before and after the application of the antagonist.
- The percentage of inhibition is calculated for each antagonist concentration.
- An IC50 value is determined by fitting the dose-response data with a logistical function.
Mandatory Visualizations
AMPA Receptor Signaling Pathway
The activation of AMPA receptors by agonists like this compound leads to the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions. This influx depolarizes the neuron and can trigger downstream signaling cascades involved in synaptic plasticity.
Caption: AMPA Receptor Signaling Cascade.
Experimental Workflow for Antagonist Studies
The following diagram illustrates a typical workflow for confirming the effects of this compound using an antagonist in an electrophysiology experiment.
Caption: Electrophysiology Workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNQX blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Specificity of (RS)-AMPA Monohydrate in Different Brain Regions: A Comparative Guide
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a potent synthetic agonist for the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. The diverse cognitive functions orchestrated by the brain, from learning and memory to motor control, are intrinsically linked to the precise spatial and temporal activation of AMPA receptors. This guide provides a comparative analysis of the specificity of (RS)-AMPA monohydrate across various brain regions, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Regional Distribution and Binding Affinity of this compound
The density and affinity of AMPA receptors for agonists like (RS)-AMPA vary significantly throughout the brain, reflecting the differential expression of AMPA receptor subunits (GluA1-4). Quantitative autoradiography using radiolabeled AMPA, typically [³H]AMPA, has been instrumental in mapping these regional differences.
High concentrations of [³H]AMPA binding sites are consistently observed in brain regions critical for learning and memory, such as the hippocampus (specifically the CA1 and CA3 fields and the dentate gyrus) and the superficial layers of the cerebral cortex .[1] Intermediate densities are found in the striatum (caudate-putamen), while lower concentrations are present in the diencephalon, midbrain, and brainstem .[1]
The binding of (RS)-AMPA can exhibit multiple affinity states. Studies on rat cortex membranes have revealed the presence of both high-affinity (Kd ≈ 5.49 nM) and low-affinity (Kd ≈ 52 nM) binding sites.[2] Similarly, in the cerebellar molecular layer, two distinct binding sites for [³H]AMPA have been identified with Kd values of approximately 9.0 nM and 278 nM.[3] This heterogeneity in binding affinity is likely due to the varied subunit composition of AMPA receptors in different neuronal populations.
| Brain Region | High-Affinity Kd (nM) | High-Affinity Bmax (pmol/mg protein) | Low-Affinity Kd (nM) | Low-Affinity Bmax (pmol/mg protein) | Reference |
| Cerebral Cortex | 5.49 ± 0.07 | 0.19 ± 0.03 | 52 ± 0.05 | 1.30 ± 0.23 | [2] |
| Cerebellum (Molecular Layer) | 9.0 ± 3.5 | 0.15 ± 0.05 | 278 ± 50 | 1.54 ± 0.20 | [3] |
Table 1: Binding Affinity of [³H]AMPA in Different Rat Brain Regions. This table summarizes the dissociation constant (Kd) and maximum binding capacity (Bmax) values for high and low-affinity [³H]AMPA binding sites in the specified brain regions.
Comparison with Alternative AMPA Receptor Agonists
While (RS)-AMPA is a cornerstone tool for studying AMPA receptors, other agonists with distinct pharmacological profiles are also employed.
-
Quisqualate: This agonist, originally used to define this class of receptors, exhibits high affinity for AMPA receptors. However, it also shows considerable affinity for metabotropic glutamate (B1630785) receptors (mGluRs), making it less specific than AMPA for studying ionotropic receptor function.[4]
-
Willardiine and its Analogs: This class of compounds provides a tool to differentiate between AMPA and kainate receptors, another subtype of ionotropic glutamate receptors. For instance, 5-fluorowillardiine shows higher potency at AMPA receptors in hippocampal neurons compared to kainate receptors in dorsal root ganglion neurons.[5]
| Agonist | Receptor Specificity | Brain Region Application |
| (RS)-AMPA | Prototypical agonist for AMPA receptors. | Widely used for characterizing AMPA receptor distribution and function across all brain regions. |
| Quisqualate | High affinity for AMPA receptors, but also activates metabotropic glutamate receptors. | Historically important; now used with caution due to its broader specificity. |
| Willardiine Analogs | Can differentiate between AMPA and kainate receptor subtypes. | Useful for dissecting the specific roles of AMPA versus kainate receptors in various neural circuits.[6] |
Table 2: Comparison of (RS)-AMPA with Alternative Agonists. This table provides a qualitative comparison of the receptor specificity and primary applications of different AMPA receptor agonists.
Experimental Protocols
Quantitative Receptor Autoradiography with [³H]AMPA
This technique allows for the visualization and quantification of receptor binding sites in slidemounted tissue sections.
-
Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat (typically 10-20 µm thickness). Sections are thaw-mounted onto gelatin-coated slides.
-
Pre-incubation: Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl) to remove endogenous glutamate.
-
Incubation: Sections are incubated with a specific concentration of [³H]AMPA (e.g., 5-50 nM) in a buffer often containing a chaotropic agent like potassium thiocyanate (B1210189) (KSCN) to enhance binding.
-
Washing: Unbound radioligand is removed by washing the slides in ice-cold buffer.
-
Drying and Exposure: Slides are dried and apposed to a tritium-sensitive film or phosphor imaging plate along with radioactive standards of known concentration.
-
Image Analysis: The resulting autoradiograms are digitized, and the optical density of different brain regions is measured. By comparing the optical density to the standards, the amount of radioligand bound (in fmol/mg tissue or protein) can be quantified. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., 1 mM L-glutamate). Specific binding is calculated by subtracting non-specific binding from total binding.
AMPA Receptor Signaling Pathways
Activation of AMPA receptors by agonists like (RS)-AMPA leads to the influx of Na⁺ (and in some cases Ca²⁺) ions, causing depolarization of the postsynaptic membrane. This initial event triggers a cascade of downstream signaling pathways crucial for synaptic plasticity.
Upon binding of (RS)-AMPA, the AMPA receptor channel opens, leading to membrane depolarization. This depolarization can relieve the Mg²⁺ block of adjacent NMDA receptors, leading to Ca²⁺ influx and the activation of calcium-dependent signaling molecules like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) . CaMKII plays a critical role in the trafficking of AMPA receptors to the synapse, a key mechanism underlying long-term potentiation (LTP). Additionally, other signaling pathways involving Protein Kinase A (PKA) can be activated, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) , which in turn regulates gene expression required for the late phase of LTP. The specifics of these pathways can vary depending on the subunit composition of the AMPA receptors and the specific neuronal population.
References
- 1. Distribution of [3H]AMPA binding sites in rat brain as determined by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic characterization and localization of quisqualate binding sites in rat brain using the antagonist [3H]6-cyano-7-nitroquinoxaline-2,3-dione: comparison with (R,S)-[3H]alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quisqualic acid - Wikipedia [en.wikipedia.org]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Willardiine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro and In Vivo Effects of (RS)-AMPA Monohydrate
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system. This guide provides a comprehensive comparison of the in vitro and in vivo effects of (RS)-AMPA monohydrate, supported by experimental data and detailed protocols for key assays. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.
In Vitro Effects of this compound
The in vitro effects of this compound are primarily characterized by its ability to bind to and activate AMPA receptors, leading to depolarization of neurons.
Quantitative Analysis of In Vitro Efficacy and Potency
The following table summarizes the key quantitative parameters of this compound and its comparators in various in vitro assays.
| Compound | Assay Type | Preparation | Key Parameters | Reference |
| (RS)-AMPA | Electrophysiology (Whole-Cell Patch Clamp) | Embryonic Chick Motoneurons | ED₅₀ = 40 µM | [1] |
| (RS)-AMPA | Receptor Binding Assay ([³H]-AMPA) | Rat Cortical Membranes | IC₅₀ = 0.04 ± 0.005 µM | [2] |
| (RS)-AMPA | Electrophysiology (Rat Cortical Slice) | Rat Cortical Slices | EC₅₀ = 3.5 ± 0.2 µM | [2] |
| Thio-AMPA | Receptor Binding Assay ([³H]-AMPA) | Not Specified | IC₅₀ = 1.8 ± 0.13 µM | [2] |
| Thio-AMPA | Electrophysiology (Rat Cortical Slice) | Rat Cortical Slices | EC₅₀ = 15.0 ± 2.4 µM | [2] |
| Kainate | Electrophysiology (Whole-Cell Patch Clamp) | Embryonic Chick Motoneurons | Shorter channel open time (2.7 ± 0.1 msec) but greater frequency of channel opening compared to AMPA. | [1] |
| Quisqualate | Electrophysiology (Whole-Cell Patch Clamp) | Embryonic Chick Motoneurons | Similar channel open time to AMPA (5.0 ± 0.5 msec). | [1] |
In Vivo Effects of this compound
In vivo administration of this compound leads to neuronal activation and can be used to study the physiological roles of AMPA receptors.
Quantitative Analysis of In Vivo Effects
The following table summarizes the in vivo effects of this compound.
| Compound | Administration Route | Animal Model | Measured Effect | Dose/Concentration | Reference |
| (RS)-AMPA | Intracerebellar Microdialysis | Conscious Unrestrained Adult Rats | Dose-related elevations of extracellular cyclic GMP | 10 to 100 µM | [3] |
| (RS)-AMPA | Subcutaneous | Mice | Convulsant Activity (ED₅₀) | 220 µmol/kg | [2] |
| Thio-AMPA | Subcutaneous | Mice | Convulsant Activity (ED₅₀) | 130 µmol/kg | [2] |
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by agonists like (RS)-AMPA leads to the influx of Na⁺ ions, causing depolarization of the postsynaptic membrane. This initial depolarization can then lead to the activation of NMDA receptors by removing the Mg²⁺ block, allowing Ca²⁺ influx and the initiation of downstream signaling cascades involved in synaptic plasticity.
Caption: AMPA Receptor Signaling Cascade.
Experimental Workflow: Whole-Cell Patch Clamp
This diagram illustrates the major steps involved in performing a whole-cell patch-clamp recording to measure AMPA receptor-mediated currents.
References
Safety Operating Guide
(RS)-AMPA monohydrate proper disposal procedures
Proper disposal of (RS)-AMPA monohydrate is a critical component of laboratory safety and environmental responsibility. As a potent glutamate (B1630785) analogue and selective agonist for AMPA receptors, this compound requires careful handling from acquisition to disposal to protect laboratory personnel and the surrounding environment.[1][2][3] Adherence to established protocols ensures compliance with regulatory standards and minimizes risks associated with chemical waste.[4][5]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[6] In case of a spill, prevent the chemical from entering drains or waterways.[6][7] Collect the spilled material using a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8]
Step-by-Step Disposal Protocol
The primary and safest method for disposing of this compound is to treat it as hazardous chemical waste and have it managed by a licensed professional disposal service.[6][9] In-lab treatment such as neutralization should only be performed by trained personnel when explicitly permitted by institutional and local regulations.[10][11]
Protocol 1: Standard Procedure for Chemical Waste Disposal
-
Waste Identification and Segregation :
-
Identify this compound waste, including pure compound, contaminated solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate the waste at the point of generation.[9] Do not mix it with incompatible chemicals.[4] Keep it separate from general, biological, or radioactive waste streams.[5]
-
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container with a secure closure for waste accumulation.[4][8] For solid waste, a clearly labeled bag or container is appropriate. For liquid waste, use a sealable bottle.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning.[5]
-
-
Safe Storage :
-
Arrange for Professional Disposal :
Protocol 2: In-Lab Chemical Inactivation (Use with Caution)
Chemical inactivation can be used to degrade the compound before disposal, but this must be done in strict accordance with your institution's EHS guidelines. The following is a general procedure for peptide/amino acid analogue degradation that may be applicable.
-
Dissolution : Dissolve small quantities of solid this compound waste in a suitable solvent like water.
-
Hydrolysis : Add a strong base, such as a concentrated solution of sodium hydroxide (B78521) (NaOH), to the liquid waste to significantly raise the pH. This process catalyzes the hydrolysis of the molecule.
-
Neutralization : After allowing sufficient time for the reaction, slowly neutralize the solution by adding an appropriate inorganic acid. Monitor the pH to ensure it is between 5 and 9. Allow any heat generated to dissipate before proceeding.[10]
-
Final Disposal : Once neutralized and confirmed to be within acceptable pH limits, the solution may be eligible for drain disposal with copious amounts of water, ONLY if permitted by local and institutional regulations.[10] Always verify with your EHS office before discharging any chemically treated waste to the sewer. [6]
Quantitative Disposal Parameters
The following table summarizes general quantitative limits for in-lab chemical waste handling. These are not specific to this compound but represent common laboratory guidelines.
| Parameter | Guideline/Limit | Regulation Source |
| In-Lab Neutralization Quantity | ≤ 25 mL (for strong, concentrated acids/bases) | Institutional Guidance[10] |
| Sewer Disposal pH Range | 5 - 9 | Institutional Guidance[10] |
| Sewer Disposal Volume Limit | ≤ 5 gallons (liquids), ≤ 1 kg (solids) per discharge | Institutional Guidance[10] |
Note: These are general guidelines. Always consult your institution's specific waste management plan.[5]
Disposal Logistics and Decision Workflow
Properly managing chemical waste requires a clear, logical process from generation to final disposition. The workflow diagram below illustrates the key decision points for handling this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (RS)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. targetmol.com [targetmol.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (RS)-AMPA monohydrate
Essential Safety and Handling of (RS)-AMPA Monohydrate
This compound , a potent glutamate (B1630785) analogue, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain experimental integrity. Adherence to strict safety protocols is crucial to prevent accidental exposure and contamination. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive set of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2] Engineering controls, such as adequate ventilation, should always be the primary line of defense, supplemented by the following PPE[1]:
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. | To protect eyes from dust particles and splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Impervious Clothing | Laboratory coat or gown. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Respirator | Use in areas with insufficient ventilation. | To prevent inhalation of fine dust particles.[1] |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
-
An accessible safety shower and eye wash station should be available.[1]
Storage:
-
Store at room temperature.
-
Keep the container tightly sealed in a dry and well-ventilated place.[3]
Emergency and Disposal Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spillage and Disposal:
-
In case of a spill, prevent further leakage if safe to do so.[1]
-
Absorb the spill with an inert material (e.g., diatomite, universal binders).[1]
-
Collect the absorbed material and dispose of it in accordance with local, regional, and national regulations.[3]
-
Decontaminate the affected surfaces.[1]
Visualizing the Handling Workflow
To ensure a clear and repeatable process for safely handling this compound, the following workflow diagram outlines the necessary steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
